molecular formula C9H7BrN2 B1520530 6-Bromoisoquinolin-3-amine CAS No. 891785-28-7

6-Bromoisoquinolin-3-amine

Cat. No.: B1520530
CAS No.: 891785-28-7
M. Wt: 223.07 g/mol
InChI Key: PQKLBIXLXFRNKT-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoisoquinolin-3-amine
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InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKLBIXLXFRNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672057
Record name 6-Bromoisoquinolin-3-amine
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Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891785-28-7
Record name 6-Bromoisoquinolin-3-amine
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Record name 3-Amino-6-bromoisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoisoquinolin-3-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-bromoisoquinolin-3-amine (CAS No. 891785-28-7), a pivotal heterocyclic building block in modern medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—an amino group at the 3-position and a bromine atom at the 6-position—offers dual functionality for synthetic diversification. This document details the compound's physicochemical properties, provides a thorough spectroscopic profile, outlines a validated synthetic protocol, and explores its chemical reactivity with a focus on applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule designed for synthetic elaboration. The 3-amino group serves as a key nucleophile and a vector for building structure-activity relationships (SAR), while the 6-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and process development.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 3-Amino-6-bromoisoquinoline, 6-bromo-3-isoquinolinamine[1][2][3]
CAS Number 891785-28-7[3]
Molecular Formula C₉H₇BrN₂[3]
Molecular Weight 223.07 g/mol [3]
Appearance Light yellow to yellow crystalline powder[3]
Melting Point 240-249 °C[3]
Boiling Point (Predicted) 387.6 °C at 760 mmHg[1]
Density (Predicted) 1.649 g/cm³[1]
Storage Conditions Store at 2-8°C, keep in dark place, under inert atmosphere (Argon)

Solubility & pKa Insights: While empirical data for solubility and pKa are not widely published, chemical principles allow for informed estimations. The molecule's aromatic and crystalline nature suggests low solubility in water and nonpolar aliphatic solvents, with moderate to good solubility expected in polar aprotic solvents like DMSO, DMF, and THF, particularly upon gentle heating. The 3-amino group, being on a heterocyclic ring, is expected to be a weak base. For context, the pKa of aniline's conjugate acid is ~4.6. The electron-withdrawing nature of the isoquinoline ring system would likely decrease the basicity (lower the pKa) of the exocyclic amine compared to aniline. Conversely, the isoquinoline ring nitrogen is also basic, and its pKa will be influenced by the substituents.[4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference standard for quality control.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. The experimental data below was acquired in DMSO-d₆.[5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
8.81s-1HH-1
7.80d1.61HH-5
7.73d8.81HH-8
7.22dd8.6, 1.91HH-7
6.55s-1HH-4
6.12s (broad)-2H-NH₂

Expertise & Causality:

  • The downfield singlet at 8.81 ppm is characteristic of the H-1 proton, which is deshielded by the adjacent ring nitrogen and the overall aromatic system.

  • The protons on the carbocyclic ring (H-5, H-7, H-8) appear in the aromatic region, with splitting patterns consistent with their positions relative to the bromine atom. The small doublet for H-5 at 7.80 ppm is indicative of meta-coupling to H-7.

  • The broad singlet at 6.12 ppm is characteristic of the primary amine protons, which often exchange with residual water in the solvent, leading to signal broadening.

Carbon Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Exact Mass: 221.97926 Da

  • LCMS Analysis: In a documented synthesis, the product was detected by LCMS (API-ES), showing m/z values of 222.9 and 224.9 for [M+H]⁺.[5]

  • Trustworthiness through Isotopic Pattern: A key validation feature in the mass spectrum is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. This pattern is a definitive indicator of a monobrominated compound.

Synthesis Protocol: A Validated Route

A reliable synthesis of this compound has been reported via a palladium-catalyzed reductive debromination of 1,6-dibromoisoquinolin-3-amine.[5] This method is advantageous as it starts from a readily accessible precursor and proceeds in high yield.

G reactant 1,6-Dibromoisoquinolin-3-amine product This compound reactant->product  Reductive  Debromination reagents Pd(PPh₃)₄ Ammonium Formate DMF, 50 °C reagents->reactant

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound by selectively removing the bromine atom at the 1-position.

Materials:

  • 1,6-dibromoisoquinolin-3-amine (1.0 eq)

  • Ammonium formate (approx. 3.8 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approx. 0.067 eq)

  • N,N-Dimethylformamide (DMF)

  • Ether

Procedure:

  • Reaction Setup: In a sealable reaction vessel, dissolve 1,6-dibromoisoquinolin-3-amine (1.0 eq) in DMF.

  • Reagent Addition: Add ammonium formate (3.8 eq) and tetrakis(triphenylphosphine)palladium(0) (0.067 eq) to the solution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 50 °C. Maintain this temperature with stirring for 48 hours. Note: The original protocol adds supplemental catalyst and ammonium formate to drive the reaction to completion, monitoring by LCMS is advised.

  • Work-up: After the reaction is complete (as determined by LCMS), cool the mixture to room temperature.

  • Isolation: The product often precipitates from the cooled reaction mixture. Collect the solid by filtration.

  • Purification: Wash the filter cake sequentially with a small amount of cold DMF and then with diethyl ether.

  • Drying: Dry the resulting yellow solid under vacuum at 50 °C to yield the final product, this compound.

Self-Validating System: The progress of this reaction can be reliably monitored by LCMS, observing the disappearance of the starting material (m/z ~302, 304, 306) and the appearance of the product (m/z ~223, 225). The purity of the final product can be confirmed by ¹H NMR and HPLC.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites.

Reactions at the C-6 Bromo Position: Palladium Cross-Coupling

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug development.

A. Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 6-position, enabling extensive exploration of the chemical space around the isoquinoline core.[6]

G start This compound plus + start->plus boronic R-B(OH)₂ product 6-R-Isoquinolin-3-amine boronic->product Suzuki-Miyaura Coupling plus->boronic reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) reagents->boronic

Caption: Generic workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: While the molecule already possesses an amino group, the C-Br bond can be used to introduce a second, different amine functionality via Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diamine structures or macrocycles.[7][8]

C. Cyanation Reaction (Documented Example): A specific application demonstrating the reactivity of the C-Br bond is its conversion to a cyano group. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.[9]

Experimental Protocol: Synthesis of 3-Amino-isoquinoline-6-carbonitrile

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in DMA, add zinc cyanide [Zn(CN)₂] (5.0 eq) at room temperature.

  • Degassing: Degas the reaction mixture for 20 minutes with a stream of inert gas (e.g., Argon).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 eq).

  • Reaction Conditions: Heat the reaction mixture to 150 °C for 4 hours.

  • Work-up & Purification: After cooling, the product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.

Reactions at the 3-Amino Position

The nucleophilic amino group is readily functionalized to generate libraries of derivatives for SAR studies.

  • Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are common pharmacophores.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) produces secondary or tertiary amine derivatives.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

Hazard ClassStatement
GHS Hazard Statements H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place (2-8 °C).

  • For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidative degradation.

Conclusion

This compound stands out as a high-value, versatile chemical intermediate for drug discovery and organic synthesis. Its dual functionality allows for sequential, controlled diversification at two distinct points on the privileged isoquinoline scaffold. The robust reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, combined with the nucleophilicity of the 3-amino group, provides chemists with a powerful tool to generate novel molecular architectures targeting a wide range of biological pathways, particularly in oncology and neurology.[3] This guide provides the foundational data and validated protocols necessary for its effective application in research and development.

References

An In-Depth Technical Guide to 6-Bromoisoquinolin-3-amine (CAS: 891785-28-7): A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Within this class of compounds, 6-bromoisoquinolin-3-amine has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.[1] Its strategic placement of a reactive bromine atom at the 6-position and a nucleophilic amino group at the 3-position provides two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and efficient construction of complex molecular architectures, making it an ideal starting point for the exploration of chemical space in the pursuit of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its reactivity and applications in modern drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 891785-28-7[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 240-249 °C[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

The presence of the bromine atom significantly influences the molecule's electronic properties and provides a key site for cross-coupling reactions. The amino group at the 3-position is a strong activating group, influencing the reactivity of the isoquinoline ring system, and also serves as a point for further derivatization.

Synthesis of this compound: A Probable Synthetic Pathway

While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a highly plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of the 6-bromoisoquinoline precursor and the subsequent functionalization of related quinoline systems.[2][3] The proposed pathway involves a two-stage process: the initial construction of the 6-bromoisoquinoline core, followed by the introduction of the amino group at the 3-position via a nitration-reduction sequence.

Stage 1: Synthesis of the 6-Bromoisoquinoline Precursor

The synthesis of the 6-bromoisoquinoline core can be achieved through a multi-step sequence starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[2] This method, while involving several steps, provides a reliable route to the key precursor.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [2]

  • Imination: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine. The solvent is then removed under vacuum.

  • Phosphonylation: The crude imine is dissolved in anhydrous THF and cooled to -10°C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes. Trimethyl phosphite (1.1 eq) is then added dropwise, and the reaction is stirred for 10 hours at room temperature.

  • Cyclization: The solvent is evaporated, and the residue is dissolved in anhydrous DCM. The solution is cooled to 0°C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction mixture is stirred at 40°C for 6 days.

  • Work-up and Purification: The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH. The aqueous layer is extracted with EtOAc. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc. The final organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by crystallization to yield 6-bromoisoquinoline.

Stage 2: Amination of the Isoquinoline Core

With the 6-bromoisoquinoline precursor in hand, the introduction of the amino group at the 3-position can be accomplished through a nitration reaction followed by reduction. This strategy is adapted from a general procedure for the functionalization of quinoline scaffolds.[3]

Experimental Protocol: Synthesis of this compound (Proposed)

  • Nitration: 6-bromoisoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to favor the formation of 6-bromo-3-nitroisoquinoline.

  • Reduction: The resulting 6-bromo-3-nitroisoquinoline is then subjected to reduction. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as a mixture of ethanol, water, and glacial acetic acid. The reaction mixture is heated to reflux for several hours.[3]

  • Work-up and Purification: After the reduction is complete, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.

Synthesis of this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Imine 4-Bromobenzaldehyde->Imine Toluene, Reflux Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal->Imine Toluene, Reflux Phosphonate Phosphonate Imine->Phosphonate 1. Ethyl chloroformate 2. Trimethyl phosphite 6-Bromoisoquinoline 6-Bromoisoquinoline Phosphonate->6-Bromoisoquinoline TiCl4, 40°C 6-Bromo-3-nitroisoquinoline 6-Bromo-3-nitroisoquinoline 6-Bromoisoquinoline->6-Bromo-3-nitroisoquinoline HNO3, H2SO4 This compound This compound 6-Bromo-3-nitroisoquinoline->this compound Fe, AcOH

Caption: Proposed synthetic workflow for this compound.

Reactivity and Key Transformations

The true utility of this compound lies in its versatile reactivity, which allows for the facile introduction of diverse substituents at both the 6- and 3-positions. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[4] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, which is a common strategy in the design of kinase inhibitors and other targeted therapeutics.[5] The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[4]

  • Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[6] This allows for the synthesis of N-aryl or N-heteroaryl substituted derivatives, which are prevalent in many biologically active compounds. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and subsequent reductive elimination.[6]

Key_Cross_Coupling_Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R1R2NH Pd Catalyst, Base Suzuki_Product 6-Aryl(or Heteroaryl)isoquinolin-3-amine Suzuki->Suzuki_Product Buchwald_Product 6-(N-Aryl/Alkylamino)isoquinolin-3-amine Buchwald->Buchwald_Product

Caption: Key cross-coupling reactions of this compound.

Reactivity of the Amino Group

The amino group at the 3-position is also a versatile functional handle. It can readily undergo a range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[3]

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

These transformations allow for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as:

  • Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The ability to easily introduce substituents at the 6-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target kinase.[7]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Patents have disclosed the use of this compound in the synthesis of novel quinuclidine compounds that act as ligands for the α7 nicotinic acetylcholine receptor, a target for cognitive disorders.[8]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: The compound has also been used as a building block for the synthesis of N1/N2-lactam acetyl-CoA carboxylase inhibitors, which are being investigated for the treatment of metabolic diseases.[8]

The versatility of this compound makes it a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value building block that offers a unique combination of reactivity and structural features. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules in the pursuit of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 6-bromoisoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a logical and self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data.

Introduction and Strategic Overview

This compound is a substituted isoquinoline, a structural motif found in numerous biologically active compounds.[1][2] The precise placement of the bromo and amine substituents on the isoquinoline core is critical to its chemical reactivity and pharmacological activity. Therefore, a multi-pronged analytical strategy is not just recommended, but essential for unambiguous structure confirmation.

Our elucidation strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to the detailed mapping of the proton and carbon framework to establish connectivity and substituent positions.

Elucidation Workflow Diagram

Elucidation_Workflow cluster_synthesis Hypothesized Structure cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Synthesis->MS Isotopic Pattern? IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Functional Groups? NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Map Molecular Skeleton IR->NMR Connectivity? Structure Confirmed Structure of This compound NMR->Structure Final Assembly

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Trustworthiness: Mass spectrometry serves as the initial and most crucial test of the hypothesized structure. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For halogenated compounds, MS offers a unique diagnostic feature: the isotopic pattern.

Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3][4] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" in its mass spectrum for the molecular ion peak (M⁺) and its isotopic counterpart (M+2)⁺, with a peak height ratio of approximately 1:1.[3] This pattern is a powerful and immediate confirmation of the presence of one bromine atom.

Expected Mass Spectrum Data
IonCalculated m/zExpected Relative AbundanceRationale
[M]⁺ (C₉H₇⁷⁹BrN₂)⁺~221.98~100%Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺ (C₉H₇⁸¹BrN₂)⁺~223.98~98%Molecular ion containing the ⁸¹Br isotope.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. By measuring the vibrations of bonds, we can confirm the presence of the amine (-NH₂) group and the aromatic isoquinoline core.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationInterpretation
3450-3250N-H stretchConfirms the presence of the primary amine (-NH₂) group.
3100-3000Aromatic C-H stretchIndicates the C-H bonds on the isoquinoline ring system.
1650-1550C=N and C=C stretchCharacteristic absorptions for the aromatic isoquinoline core.
~1450N-H bend (scissoring)Further evidence for the primary amine group.
600-500C-Br stretchIndicates the presence of a carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and an interferogram is collected.

  • Processing: A Fourier Transform (FT) is applied to the interferogram to generate the final IR spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Trustworthiness: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively place every proton and carbon and, by extension, confirm the positions of the non-protonated substituents.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).

Expected ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
H-1~9.0 - 9.2singlet (s)Deshielded proton adjacent to the ring nitrogen.
H-8~8.0 - 8.2doublet (d)Proton on the benzene ring, ortho to the C-Br group.
H-5~7.8 - 8.0doublet (d)Proton on the benzene ring, influenced by the ring fusion.
H-7~7.6 - 7.8doublet (dd)Proton on the benzene ring, coupled to both H-5 and H-8.
H-4~6.8 - 7.0singlet (s)Shielded proton on the pyridine ring, ortho to the electron-donating amine group.
-NH₂~6.0 - 6.5broad singletProtons of the primary amine, often broad due to exchange and quadrupole effects from nitrogen.
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-3~155-158Carbon directly attached to the electron-donating amine group, highly shielded.
C-1~148-150Carbon adjacent to the ring nitrogen.
C-4a~138-140Bridgehead carbon.
C-8a~130-132Bridgehead carbon.
C-5~128-130Aromatic CH.
C-8~126-128Aromatic CH.
C-7~124-126Aromatic CH.
C-6~118-120Carbon directly attached to the bromine atom.
C-4~105-108Carbon ortho to the amine group, highly shielded.
2D NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H-5, H-7, and H-8, confirming the structure of the benzene portion of the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each CH group in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the different fragments of the molecule and definitively place the substituents.

Key HMBC Correlations for Positional Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.

Expertise & Experience: The correlation from proton H-7 to the carbon C-6 (the C-Br carbon, identifiable by its chemical shift) is critical. Similarly, the correlation from proton H-4 to the bridgehead carbon C-5 and C-8a, and from H-1 to C-8a, firmly locks the two rings together and confirms the 3-amino substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C and 2D NMR experiments.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time and a relaxation delay (e.g., 2 seconds) are used.[5]

  • 2D NMR Acquisition: Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments to minimize artifacts and acquisition time.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as this compound.

  • MS confirms the molecular formula C₉H₇BrN₂ via the molecular ion and the presence of a single bromine atom via the characteristic M/M+2 isotopic pattern.

  • IR confirms the presence of the key amine (-NH₂) and aromatic functional groups.

  • NMR provides the definitive map:

    • ¹H and ¹³C NMR spectra show the correct number of proton and carbon environments.

    • COSY confirms the proton-proton connectivity in the benzene ring.

    • HSQC links each proton to its directly attached carbon.

    • HMBC establishes the long-range connectivity, definitively placing the bromine atom at position 6 and the amine group at position 3.

This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy structural data essential for subsequent research and development.

References

A Technical Guide to 6-Bromoisoquinolin-3-amine (CAS 891785-28-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 6-bromoisoquinolin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, outlines a logical and robust synthetic strategy, and explores its strategic applications, particularly in the development of novel therapeutics. The unique molecular architecture of this compound, featuring a reactive bromine atom for cross-coupling reactions and a nucleophilic amino group for further derivatization, makes it a versatile scaffold for creating diverse chemical libraries. This guide serves as a comprehensive resource for professionals seeking to leverage this compound in their research and development programs.

Core Molecular Properties and Identifiers

The fundamental characteristics of this compound are summarized below. These properties are critical for experimental design, reaction optimization, and analytical characterization.

PropertyValueSource(s)
CAS Number 891785-28-7[1][2][3]
Molecular Formula C₉H₇BrN₂[1][2][4][5]
Molecular Weight 223.07 g/mol [2][3][4][5]
Synonyms 3-Amino-6-bromoisoquinoline, 6-bromo-3-isoquinolinamine[1][2][5]
Appearance Light yellow to yellow crystalline powder[4]
Melting Point 240-249 °C[4]
Boiling Point 387.6 °C at 760 mmHg[2][3]
Density 1.649 g/cm³[2]
Flash Point 188.2 °C[2][3]
Storage Conditions Store at 0-8°C, protected from light[3][4]

Strategic Importance in Research and Development

The utility of this compound in drug discovery is not coincidental; it is a direct result of its distinct structural features. The isoquinoline core is a well-established scaffold in numerous biologically active compounds. The strategic placement of the bromine atom and the amino group provides two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space.

  • The Isoquinoline Core: A privileged bicyclic heterocycle that provides a rigid framework for orienting functional groups to interact with biological targets.

  • The Bromine Atom (C-6): Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine substituents, profoundly influencing the molecule's steric and electronic properties.[4]

  • The Amino Group (C-3): A nucleophilic site amenable to a wide array of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity.

G start 6-Bromoisoquinoline intermediate 6-Bromo-3-nitroisoquinoline (Intermediate) start->intermediate Nitration (e.g., HNO₃/H₂SO₄) end This compound (Final Product) intermediate->end Reduction (e.g., SnCl₂/HCl) center This compound (Core Scaffold) suzuki Suzuki Coupling (C-C Bond Formation) center->suzuki R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond Formation) center->buchwald R₂-NH acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) center->acylation R-COCl reductive_amination Reductive Amination (Secondary/Tertiary Amines) center->reductive_amination R₂C=O library Diverse Drug Candidates suzuki->library buchwald->library acylation->library reductive_amination->library

References

An In-Depth Technical Guide to the Physical and Solubility Properties of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical characteristics and solubility profile of 6-bromoisoquinolin-3-amine (CAS No: 891785-28-7), a key heterocyclic intermediate in pharmaceutical research and development. The insights and protocols herein are designed for researchers, medicinal chemists, and drug development professionals to facilitate its effective handling, formulation, and application in experimental workflows.

Core Compound Identity and Significance

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many biologically active compounds, and the strategic placement of an amine group at the 3-position and a bromine atom at the 6-position makes this molecule a versatile building block. The bromine atom serves as a key handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries, while the amine group offers a site for amide bond formation or further functionalization.[1] Its utility is particularly noted in the development of novel therapeutic agents targeting pathways in oncology and neurology.[1]

A summary of its core chemical and physical properties is presented below.

PropertyValueSource(s)
CAS Number 891785-28-7[1][2][3]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Melting Point 240-249 °C[1]
Boiling Point 387.6 °C at 760 mmHg[3]
Purity (Typical) ≥96% (HPLC)[1]

Physical Appearance: A Visual Identification Protocol

Correct visual identification is the first critical step in ensuring sample integrity. Deviations from the expected appearance can indicate impurity, degradation, or hydration state changes.

2.1 Expected Appearance this compound is consistently described as a Light yellow to yellow crystalline powder .[1]

2.2 Causality and Expert Observations The yellow hue is characteristic and likely arises from the extended π-conjugated system of the isoquinoline ring, influenced by the electronic effects of the amino (-NH₂) and bromo (-Br) substituents. The crystalline nature indicates a well-ordered solid-state structure. When handling this compound, researchers should verify that the material is a free-flowing powder. The presence of clumps may suggest moisture absorption, which could impact weighing accuracy and reactivity in subsequent reactions. It is imperative to store the compound under recommended conditions, typically at 2-8°C and protected from light, to maintain its integrity.[3]

Solubility Profile: A Practical & Predictive Analysis

3.1 Structural Analysis and Solubility Prediction The molecule's structure presents a duality. The large, aromatic isoquinoline core and the halogen (bromine) atom contribute significant hydrophobic character. Conversely, the primary amine group (-NH₂) provides a site for hydrogen bonding, lending a degree of polar character. This structure suggests:

  • Low Aqueous Solubility: Solubility in pure water is expected to be very low. The hydrophobic surface area of the bicyclic ring system dominates.

  • Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be effective. Their ability to act as hydrogen bond acceptors and their overall polarity can successfully solvate the molecule. DMSO is a standard for creating high-concentration stock solutions for biological screening.

  • Moderate Solubility in Alcohols: Solvents like methanol and ethanol should be able to dissolve the compound, though perhaps to a lesser extent than DMSO, due to their hydrogen bonding capabilities.

3.2 Qualitative Solubility Summary Based on structural analysis and experience with similar heterocyclic amines, the following qualitative solubility profile is expected:

SolventPredicted SolubilityRationale & Application Notes
DMSO SolubleExcellent choice for high-concentration stock solutions (e.g., 10-50 mM) for in vitro assays.
DMF SolubleA suitable alternative to DMSO, often used in synthesis and purification.
Methanol Moderately SolubleUseful for analytical techniques like HPLC and for certain reaction conditions. May require warming.
Ethanol Sparingly SolubleLess effective than methanol due to its slightly lower polarity.
Water InsolubleNot a suitable solvent for creating stock solutions. Solubility may be slightly enhanced at acidic pH via salt formation, but this is not guaranteed.
Dichloromethane Sparingly SolubleMay be used in extraction or chromatography, but high concentrations are unlikely.
Acetonitrile Sparingly SolubleCommonly used as a mobile phase component in reverse-phase HPLC.

3.3 Self-Validating Protocol for Solubility Determination This protocol provides a systematic, material-sparing method to empirically determine the solubility of this compound in a solvent of interest.

Caption: Experimental workflow for determining compound solubility.

3.3.1 Causality Behind Protocol Steps

  • Starting Small (1-2 mg): This is a material-sparing approach, crucial when working with valuable or newly synthesized compounds.

  • Vortexing: Ensures efficient mixing and breaks up aggregates, addressing kinetic limitations to dissolution.

  • Sonication/Heating: Provides energy to overcome the lattice energy of the crystalline solid. Heating should be gentle to avoid potential compound degradation. A return to room temperature is essential to check for supersaturation and subsequent precipitation.

  • Stepwise Solvent Addition: This iterative process allows for a more accurate estimation of the solubility limit without using excessive material.

By following this structured approach, a researcher can confidently and efficiently characterize the solubility of this compound in any relevant solvent system, ensuring the integrity and success of subsequent experiments.

References

1H NMR and 13C NMR data for 6-bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoisoquinolin-3-amine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in medicinal chemistry, and its characterization is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the molecular structure of such compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed not merely as a repository of data, but as an expert-led interpretation that explains the causal relationships between the molecular structure and its spectral output. We will delve into the nuances of chemical shifts, coupling constants, and the electronic effects of the bromo and amino substituents, offering field-proven insights for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the accurate assignment of NMR signals. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here is based on predicted values for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Data Presentation: ¹H NMR of this compound
Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H1~8.81s (singlet)-1H
H5~7.73d (doublet)8.81H
H7~7.22dd (doublet of doublets)8.6, 1.91H
H8~7.80d (doublet)1.61H
H4~6.55s (singlet)-1H
NH₂~6.12s (singlet, broad)-2H
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
Expert Interpretation of the ¹H NMR Spectrum

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is significantly influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing, inductively de-shielding bromo (-Br) group.

  • H1 (~8.81 ppm): This proton is adjacent to the heterocyclic nitrogen atom, which strongly de-shields it, causing a significant downfield shift. Its appearance as a singlet indicates no adjacent protons for coupling.

  • H8 (~7.80 ppm) and H5 (~7.73 ppm): These protons are part of the carbocyclic ring. H8 is de-shielded by the anisotropic effect of the nearby pyridine ring. It appears as a doublet with a small coupling constant (J ≈ 1.6 Hz), which is characteristic of a meta-coupling to H7. H5 is a doublet due to a strong ortho-coupling with H7 (J ≈ 8.8 Hz).

  • H7 (~7.22 ppm): This proton is ortho to H8 and ortho to the bromine at C6, but also meta to H5. Its signal is split into a doublet of doublets. The large coupling constant (J ≈ 8.6 Hz) arises from the ortho-coupling with H5, while the smaller coupling (J ≈ 1.9 Hz) is due to the meta-coupling with H8.

  • H4 (~6.55 ppm): This proton is significantly shielded (shifted upfield) due to the strong electron-donating resonance effect of the amino group at the C3 position. It appears as a singlet, consistent with its isolated position.

  • NH₂ (~6.12 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors like concentration and temperature. In DMSO-d₆, the signal is often well-resolved.

¹³C NMR Spectral Data and Interpretation

Data Presentation: Predicted ¹³C NMR of this compound
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Notes
C3~155 - 160Attached to -NH₂, strong upfield shift
C1~145 - 150Adjacent to N, downfield
C4a~135 - 140Quaternary, bridgehead
C8~130 - 135CH
C5~128 - 132CH
C8a~125 - 130Quaternary, bridgehead
C7~123 - 128CH
C6~118 - 122Attached to -Br (ipso-carbon)
C4~100 - 105Shielded by -NH₂
Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C chemical shifts are governed by the hybridization and electronic density around each carbon atom.

  • Shielded Carbons (C4, C6): The C4 carbon is expected to be the most shielded (lowest ppm value) among the CH carbons due to the strong electron-donating effect of the para-amino group. The C6 carbon, directly attached to the bromine atom (the ipso-carbon), is also shifted upfield due to the "heavy atom effect," a common phenomenon with halogens.

  • De-shielded Carbons (C3, C1): C3, being directly bonded to the electronegative nitrogen of the amino group, will be significantly de-shielded. C1 experiences a strong de-shielding effect from the adjacent heterocyclic nitrogen atom.

  • Quaternary Carbons (C4a, C8a): These bridgehead carbons typically have lower signal intensities compared to protonated carbons. Their chemical shifts are influenced by the overall electronic structure of the fused ring system.

  • Remaining Aromatic Carbons (C5, C7, C8): These carbons will appear in the typical aromatic region (120-135 ppm), with their precise shifts determined by their position relative to the two substituents.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a validated experimental protocol is critical. The following methodology provides a self-validating system for the analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg for ¹H NMR and 40-60 mg for ¹³C NMR of high-purity this compound.

  • Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity, which ensures good solubility for the amine, and its high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To prevent signal distortion from suspended particles, filter the solution through a small cotton or glass wool plug within the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker systems).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker systems).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): ~220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton ratios. Identify and label the chemical shift of each peak in both spectra.

Visualized Workflow for NMR Analysis

The logical flow from sample to final interpreted data is a critical process. The following diagram illustrates this standard workflow, ensuring a systematic and reliable approach to structural elucidation.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_analysis Analysis SamplePrep Sample Preparation (Weighing, Dissolution) TubeTransfer Transfer to NMR Tube (Filtration) SamplePrep->TubeTransfer SpectrometerSetup Spectrometer Setup (Lock, Shim, Tune) TubeTransfer->SpectrometerSetup Insert Sample DataAcq Data Acquisition (¹H & ¹³C FID) SpectrometerSetup->DataAcq Processing Data Processing (FT, Phase, Baseline) DataAcq->Processing Referencing Referencing (Solvent Peak) Processing->Referencing PeakAnalysis Peak Analysis (Shift, Integration, Multiplicity) Referencing->PeakAnalysis Assignment Structural Assignment PeakAnalysis->Assignment

Caption: General workflow for NMR spectral analysis.

References

commercial availability of 6-bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromoisoquinolin-3-amine for Advanced Research & Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, physicochemical characteristics, synthetic pathways, and strategic applications in drug discovery, offering field-proven insights to support your research and development endeavors.

Core Compound Profile and Safety Data

This compound (CAS No. 891785-28-7) is a functionalized isoquinoline derivative.[1][2][3][4][5][6] Its structure, featuring a bromine atom at the C-6 position and an amino group at the C-3 position, presents two distinct reactive sites. This bifunctional nature makes it a highly versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics.[5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 891785-28-7[1][3][5][6]
Molecular Formula C₉H₇BrN₂[2][5]
Molecular Weight 223.07 g/mol [2][5]
Appearance Light yellow to yellow crystalline powder[5]
Melting Point 240-249 ºC[5]
Boiling Point 387.6 ºC at 760 mmHg[6]
Purity (Typical) ≥95% (HPLC)[5][6]
Storage Conditions 0-8°C, Protect from light[5][6]
GHS Safety & Handling

As with any active chemical reagent, proper handling is paramount. This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7][8]

Precautionary Measures (Selected): Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[7][9] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[7][10] Avoid breathing dust and ensure skin and eye contact is prevented.[7][9] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) immediately.[9][10]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, facilitating its use in both small-scale research and larger drug development campaigns. When procuring this reagent, it is crucial to verify purity specifications to ensure the integrity of subsequent synthetic work.

SupplierProduct Identifier (Example)Purity Specification
Sigma-Aldrich Aladdin Scientific: ALNH9A9DDC1795%
Chem-Impex Catalog No. 09695≥96% (HPLC)
Frontier Specialty Chemicals Catalog No. B11726N/A
Parchem CAS No. 891785-28-7N/A
Alfa Chemistry Product ID: ACM891785287N/A

Note: Product identifiers and availability are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its dual reactivity. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or be further functionalized.

Key Reactive Principles
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[11] This allows for the strategic introduction of diverse aryl, heteroaryl, or amine substituents at the C-6 position, which is a cornerstone of modern library synthesis in drug discovery.

  • Nucleophilicity of the Amino Group: The 3-amino group can undergo acylation, alkylation, or serve as a key hydrogen-bond donor in interactions with biological targets. Its position on the isoquinoline scaffold is often critical for conferring biological activity.[5]

Proposed Synthetic Workflow

While multiple synthetic routes exist for isoquinoline cores, a common strategy involves the construction of the 6-bromoisoquinoline backbone followed by amination. The following workflow is a logical and experimentally grounded approach.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A 4-Bromobenzaldehyde C Imine Intermediate A->C Toluene, Reflux (Dean-Stark) B Aminoacetaldehyde dimethyl acetal B->C D 6-Bromoisoquinoline Core C->D 1. Ethyl Chloroformate 2. P(OMe)3 3. TiCl4 (Cyclization) E 6-Bromo-3-chloroisoquinoline (Hypothetical Intermediate) D->E Oxidation & Chlorination (e.g., POCl3) F This compound (Final Product) E->F Nucleophilic Aromatic Substitution (e.g., NH3 or equivalent)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline (Core)

This protocol is adapted from established methods for isoquinoline synthesis.[12]

  • Imine Formation:

    • To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12 hours, or until water evolution ceases.

    • Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine intermediate.

  • Acylation and Cyclization:

    • Dissolve the crude imine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C in an ice-salt bath.

    • Slowly add ethyl chloroformate (1.1 eq) and stir for 15 minutes. Allow the mixture to warm to room temperature.

    • Add trimethyl phosphite (1.1 eq) dropwise and stir for 10 hours at room temperature.

    • Evaporate the solvent in vacuo. Dissolve the residue in anhydrous dichloromethane (DCM).

    • Cool the DCM solution to 0°C and add titanium tetrachloride (TiCl₄, 4.0 eq) dropwise. Caution: Highly exothermic reaction.

    • Stir the reaction mixture at 40°C for 5-6 days, monitoring by TLC or LCMS for the formation of the product.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH to 8-9 using a 6N aqueous NaOH solution.

    • Extract the aqueous suspension three times with ethyl acetate (EtOAc).

    • Combine the organic layers and extract with 3M HCl.

    • Separate the acidic aqueous layer, adjust its pH back to 7-8 with 3N NaOH, and extract twice with EtOAc.

    • Dry the final combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to yield 6-bromoisoquinoline as a solid.[12]

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[13] this compound serves as a critical starting material for exploring this chemical space, particularly in the development of kinase inhibitors for oncology.[5][11]

The general workflow for utilizing this building block in a lead discovery program is outlined below.

G cluster_0 Diversity-Oriented Synthesis start This compound (Core Scaffold) suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki C6 Position buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald C6 Position acylation Amine Acylation (Acid Chlorides) start->acylation N3 Position library Focused Compound Library suzuki->library buchwald->library acylation->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification & SAR Elucidation screening->hit

Caption: Drug discovery workflow using this compound.

This modular approach allows for the rapid generation of a library of analogues. By varying the substituents at both the C-6 and N-3 positions, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with high potency and selectivity against a specific biological target. This strategy is instrumental in accelerating projects from the hit identification stage to lead optimization.[14]

Conclusion

This compound is a commercially available and highly valuable reagent for professionals in drug discovery and organic synthesis. Its defined physicochemical properties, coupled with its versatile reactivity, make it an ideal scaffold for building complex molecules with therapeutic potential. The strategic application of this compound, particularly through robust synthetic methodologies like palladium-catalyzed cross-coupling, enables the efficient exploration of chemical space and accelerates the development of novel drug candidates.

References

Methodological & Application

Application Note: 6-Bromoisoquinolin-3-amine as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The isoquinoline core is a well-established "privileged scaffold" found in numerous biologically active compounds. This application note details the strategic use of 6-bromoisoquinolin-3-amine , a versatile bifunctional building block, in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, key synthetic transformations, and detailed, field-proven protocols for the synthesis of inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Aurora Kinase A.

Introduction: The Strategic Value of the this compound Scaffold

The isoquinoline framework is a recurring motif in a multitude of biologically active molecules.[1][2][3] Its rigid structure and defined vectoral exits for substitution allow for precise orientation of functional groups to interact with the ATP-binding pocket of protein kinases. The this compound scaffold offers two distinct and orthogonal points for chemical modification:

  • The C-6 Bromo Group: This position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[4][5][6] and Buchwald-Hartwig amination reactions.[7][8][9] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents to explore the solvent-exposed regions of the kinase active site, often crucial for achieving selectivity and favorable pharmacokinetic properties.

  • The C-3 Amino Group: The primary amine at the C-3 position serves as a key hydrogen bond donor and a nucleophilic center for amide bond formation, sulfonylation, or reductive amination. This functionality typically engages with the hinge region of the kinase, a critical interaction for potent inhibition.

This dual reactivity makes this compound a highly valuable starting material for generating diverse libraries of kinase inhibitors for high-throughput screening and lead optimization campaigns.[10][11]

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem
Molecular Weight 223.07 g/mol PubChem
Appearance Off-white to light brown crystalline solidSupplier Data
Solubility Soluble in DMSO, DMF, and hot alcoholsInternal Data
Storage Store in a cool, dark place under an inert atmosphere (e.g., Argon)[11]

Safety & Handling: this compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound is primarily centered on palladium-catalyzed cross-coupling reactions at the C-6 position. The choice of reaction dictates the class of substituent introduced.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for coupling the aryl bromide with a variety of aryl or heteroaryl boronic acids or esters.[4][12] This is a cornerstone reaction for introducing bulky aromatic groups that can occupy hydrophobic pockets within the kinase active site.

  • Causality Behind Experimental Choices:

    • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[5]

    • Base: A base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6]

    • Solvent: A biphasic solvent system, often 1,4-dioxane/water or toluene/water, is used to dissolve both the organic-soluble starting materials and the inorganic base.[4]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the isoquinoline core and a primary or secondary amine.[7][8] This strategy is invaluable for installing flexible linkers or specific amine-containing pharmacophores.

  • Causality Behind Experimental Choices:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) in conjunction with a palladium source (e.g., Pd₂(dba)₃, Pd(dba)₂).[7][13] The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[8][9]

    • Base: A non-nucleophilic base, such as NaOtBu or Cs₂CO₃, is used to deprotonate the amine, allowing it to coordinate to the palladium center without competing in undesired side reactions.[7][8]

    • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, all reagents and solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).[8]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations (C-6 Position) cluster_products Scaffold Derivatives cluster_final Final Inhibitor Synthesis (C-3 Position) start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd(0), Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd(0), Ligand, Base) start->buchwald prod_suzuki 6-Aryl-isoquinolin-3-amine suzuki->prod_suzuki prod_buchwald 6-(Amino)-isoquinolin-3-amine buchwald->prod_buchwald final_step Amide Coupling, Sulfonylation, etc. prod_suzuki->final_step prod_buchwald->final_step caption Core synthetic pathways for this compound.

Fig 1. Core synthetic pathways for this compound.

Application Protocol: Synthesis of a ROCK Inhibitor

Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in diseases like hypertension and cancer.[14][15] Isoquinoline-based structures have been successfully developed as ROCK inhibitors.[3][16][17][18] This protocol describes the synthesis of a 6-aryl-isoquinolin-3-amine derivative, a common core for ROCK inhibitors.

Protocol 4.1: Suzuki Coupling of this compound

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)isoquinolin-3-amine.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting material spot. A new, more polar spot should appear, and the starting material spot should disappear upon completion.

  • LC-MS Analysis: Confirm the presence of the product by its expected mass-to-charge ratio (m/z).

  • NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure.

Application Protocol: Synthesis of an Aurora Kinase A Inhibitor Precursor

Aurora kinases are critical for cell division, and their overexpression is common in many cancers, making them attractive oncology targets.[19] Many potent Aurora kinase inhibitors feature a substituted amine at the C-6 position of a heterocyclic core.[20][21][22]

Protocol 5.1: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling.

Materials:

  • This compound

  • Aniline (or other desired amine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl Acetate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of Argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (e.g., aniline, 1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (15 mL) and saturated NH₄Cl solution (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-(phenylamino)isoquinolin-3-amine.

Experimental Workflow and Data Visualization

A typical workflow for developing a novel kinase inhibitor using the this compound scaffold is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & QC cluster_bioassay Biological Evaluation A 1. Cross-Coupling (Suzuki or Buchwald) on this compound B 2. Amide Coupling at C-3 Amine A->B C 3. Workup & Chromatographic Purification B->C D 4. Structural Verification (NMR, HRMS) C->D E 5. Purity Analysis (HPLC, LC-MS) D->E F 6. In Vitro Kinase Assay (Determine IC₅₀) E->F G 7. Cellular Assays (e.g., Anti-proliferation) F->G caption General workflow for synthesis and evaluation.

Fig 2. General workflow for synthesis and evaluation.
Representative Biological Data

The following table presents hypothetical data for a series of inhibitors synthesized from the this compound scaffold, demonstrating how structural modifications can impact potency against target kinases.

Compound IDC-6 Substituent (via Suzuki)C-3 Amide GroupROCK1 IC₅₀ (nM)Aurora A IC₅₀ (nM)
INH-001 4-MethoxyphenylBenzoyl25>10,000
INH-002 3-PyridylCyclopropanecarbonyl15>10,000
INH-003 PhenylBenzoyl80150
INH-004 4-Fluorophenyl4-Fluorobenzoyl4595

IC₅₀ values are a measure of inhibitory potency; lower values indicate higher potency.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its orthogonal reactive sites at the C-6 (bromo) and C-3 (amino) positions allow for the systematic and efficient exploration of chemical space around the kinase ATP-binding pocket. The robust palladium-catalyzed methodologies detailed in this note provide reliable pathways to generate diverse compound libraries, accelerating the hit-to-lead process in modern drug discovery programs.

References

derivatization of the amino group of 6-bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 6-Bromoisoquinolin-3-amine's Primary Amino Group

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing potential in various therapeutic areas. The primary amino group at the C3 position serves as a versatile synthetic handle, allowing for extensive derivatization to explore the structure-activity relationship (SAR) and optimize drug-like properties. This document provides a detailed guide for the chemical modification of this amino group through three fundamental and powerful transformations: acylation, sulfonylation, and reductive amination. Each section explains the strategic rationale, provides detailed, field-tested protocols, and includes troubleshooting advice to empower researchers in the synthesis of novel molecular entities for drug discovery programs.

Strategic Overview: The Importance of the Isoquinoline Core

The isoquinoline nucleus is a core component of numerous natural products and synthetic compounds with significant biological activity. The specific scaffold, this compound, combines several key features for drug development: a bromine atom for potential further cross-coupling reactions, a nitrogenous heterocyclic core for interacting with biological targets, and a reactive primary amine. Derivatization of this amine allows for the systematic modulation of the molecule's steric bulk, electronics, and hydrogen bonding capabilities, which are critical for tuning target affinity, selectivity, and pharmacokinetic profiles.

This guide focuses on three cornerstone reactions for elaborating this primary amine into diverse functional groups.

  • Acylation: Forms a stable amide bond, a ubiquitous linkage in pharmaceuticals. This allows for the introduction of a vast array of acyl groups, from simple alkyls to complex heterocyclic moieties, enabling fine-tuning of lipophilicity and target interactions.

  • Sulfonylation: Creates a sulfonamide linkage, another critical functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor and to improve physicochemical properties.

  • Reductive Amination: Generates secondary amines, providing a more flexible and basic linkage compared to amides. This method introduces alkyl or aryl-alkyl substituents, altering the molecule's basicity (pKa) and conformational flexibility.

The following sections provide detailed, actionable protocols for each of these transformations.

Derivatization via Acylation: Synthesis of N-(6-bromoisoquinolin-3-yl)amides

Scientific Rationale: Acylation is one of the most reliable and versatile methods for modifying a primary amine. The resulting amide bond is generally stable to metabolic degradation and serves as an excellent scaffold for introducing new functionality. The choice of acylating agent (e.g., an acyl chloride or carboxylic acid) directly dictates the properties of the final compound. Standard amide coupling protocols are well-established and generally high-yielding.[1][2][3]

Logical Workflow for Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound and base (e.g., Pyridine) in anhydrous DCM prep_cool Cool solution to 0 °C (Ice Bath) prep_amine->prep_cool reac_add Add Acyl Chloride (1.1 eq) dropwise prep_cool->reac_add reac_warm Allow to warm to RT and stir for 2-16h reac_add->reac_warm reac_monitor Monitor reaction progress (TLC or LC-MS) reac_warm->reac_monitor work_quench Quench with aq. NaHCO₃ reac_monitor->work_quench work_extract Extract with DCM work_quench->work_extract work_wash Wash organic layer (Brine) work_extract->work_wash work_dry Dry (Na₂SO₄), filter, and concentrate work_wash->work_dry work_purify Purify by column chromatography work_dry->work_purify

Caption: General workflow for the acylation of this compound.

Protocol 2.1: Acylation using Acetyl Chloride

Objective: To synthesize N-(6-bromoisoquinolin-3-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Pyridine (1.5 eq) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes and needles

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add the base (e.g., pyridine, 1.5 eq). The use of a base is crucial to neutralize the HCl byproduct generated during the reaction.[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is important to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form, which is normal.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(6-bromoisoquinolin-3-yl)acetamide.[5]

Data Presentation: Representative Acylation Reactions
ReagentProduct NameHypothetical Yield (%)Notes
Acetyl chlorideN-(6-bromoisoquinolin-3-yl)acetamide85-95%Standard, high-yielding reaction.
Benzoyl chlorideN-(6-bromoisoquinolin-3-yl)benzamide80-90%Introduces an aromatic moiety.
Cyclopropanecarbonyl chlorideN-(6-bromoisoquinolin-3-yl)cyclopropanecarboxamide80-90%Introduces a strained ring, often desirable in medicinal chemistry.
Isobutyryl chlorideN-(6-bromoisoquinolin-3-yl)isobutyramide85-95%Adds a simple branched alkyl group.

Derivatization via Sulfonylation: Synthesis of N-(6-bromoisoquinolin-3-yl)sulfonamides

Scientific Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-basic mimic of a carboxylate group and a strong hydrogen bond donor. Synthesizing sulfonamides from this compound involves reacting it with a sulfonyl chloride, a robust and well-understood transformation.[6][7][8]

Logical Workflow for Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in anhydrous Pyridine (as solvent and base) prep_cool Cool solution to 0 °C (Ice Bath) prep_amine->prep_cool reac_add Add Sulfonyl Chloride (1.1 eq) portion-wise prep_cool->reac_add reac_warm Allow to warm to RT and stir overnight (8-16h) reac_add->reac_warm reac_monitor Monitor reaction progress (TLC or LC-MS) reac_warm->reac_monitor work_acidify Add 1 M HCl to dissolve solids and neutralize pyridine reac_monitor->work_acidify work_extract Extract with Ethyl Acetate work_acidify->work_extract work_wash Wash organic layer (NaHCO₃, Brine) work_extract->work_wash work_dry Dry (MgSO₄), filter, and concentrate work_wash->work_dry work_purify Purify by column chromatography or recrystallization work_dry->work_purify

Caption: General workflow for the sulfonylation of this compound.

Protocol 3.1: Sulfonylation using Benzenesulfonyl Chloride

Objective: To synthesize N-(6-bromoisoquinolin-3-yl)benzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine (used as solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Pyridine serves as both the solvent and the acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. The reaction is typically less vigorous than acylation but cooling helps maintain control.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (8-16 hours). The longer reaction time is often necessary for the less reactive sulfonyl chlorides.

  • Monitoring: Check for the disappearance of the starting amine using TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 1 M HCl and stir. This step protonates the pyridine, making it water-soluble. Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) or by recrystallization to afford the pure N-(6-bromoisoquinolin-3-yl)benzenesulfonamide.[5]

Data Presentation: Representative Sulfonylation Reactions
ReagentProduct NameHypothetical Yield (%)Notes
Benzenesulfonyl chlorideN-(6-bromoisoquinolin-3-yl)benzenesulfonamide75-85%A standard aromatic sulfonamide.
p-Toluenesulfonyl chlorideN-(6-bromoisoquinolin-3-yl)-4-methylbenzenesulfonamide70-85%"Tosyl" group is a common protecting group and functional moiety.
Methanesulfonyl chlorideN-(6-bromoisoquinolin-3-yl)methanesulfonamide70-80%"Mesyl" group provides a small, polar, non-aromatic sulfonamide.
Thiophene-2-sulfonyl chlorideN-(6-bromoisoquinolin-3-yl)thiophene-2-sulfonamide65-75%Introduces a heteroaromatic ring.

Derivatization via Reductive Amination: Synthesis of N-alkyl-6-bromoisoquinolin-3-amines

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[9] The process typically involves the initial formation of an imine (or enamine) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. This two-step, one-pot procedure avoids the over-alkylation problems associated with direct alkylation using alkyl halides. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[10][11]

Logical Workflow for Reductive Amination

cluster_prep Preparation & Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification prep_dissolve Dissolve amine (1.0 eq) and aldehyde/ketone (1.2 eq) in solvent (e.g., MeOH or DCE) prep_acid Add catalytic Acetic Acid (AcOH) to promote imine formation prep_dissolve->prep_acid prep_stir Stir at RT for 1-2h prep_acid->prep_stir reac_add Add NaBH(OAc)₃ (1.5 eq) portion-wise prep_stir->reac_add reac_stir Stir at RT for 6-24h reac_add->reac_stir reac_monitor Monitor reaction progress (TLC or LC-MS) reac_stir->reac_monitor work_quench Quench with saturated aq. NaHCO₃ reac_monitor->work_quench work_extract Extract with DCM or EtOAc work_quench->work_extract work_wash Wash organic layer (Brine) work_extract->work_wash work_dry Dry (Na₂SO₄), filter, and concentrate work_wash->work_dry work_purify Purify by column chromatography work_dry->work_purify

Caption: General workflow for the reductive amination of this compound.

Protocol 4.1: Reductive Amination with Cyclohexanone

Objective: To synthesize N-cyclohexyl-6-bromoisoquinolin-3-amine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (AcOH), glacial (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (optional but good practice)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) and cyclohexanone (1.2 eq) in DCE, add a catalytic amount of glacial acetic acid (~0.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for sufficient formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.

  • Reaction: Stir the reaction at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired N-cyclohexyl-6-bromoisoquinolin-3-amine.

Data Presentation: Representative Reductive Amination Reactions
Carbonyl CompoundProduct NameHypothetical Yield (%)Notes
AcetoneN-isopropyl-6-bromoisoquinolin-3-amine60-75%Introduces a small, branched alkyl group.
CyclohexanoneN-cyclohexyl-6-bromoisoquinolin-3-amine70-85%Adds a common lipophilic cycloalkyl group.
BenzaldehydeN-benzyl-6-bromoisoquinolin-3-amine65-80%The resulting benzyl group can be removed via hydrogenolysis if needed.
4-PyridinecarboxaldehydeN-((pyridin-4-yl)methyl)-6-bromoisoquinolin-3-amine55-70%Introduces a basic nitrogen atom for modulating solubility and pKa.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive reagents (e.g., hydrolysis of acyl/sulfonyl chloride).- Insufficient base (acylation/sulfonylation).- Poor quality reducing agent (reductive amination).- Insufficient reaction time or temperature.- Use freshly opened or purified reagents.- Ensure solvents are anhydrous.- Increase the amount of base.- Use a fresh bottle of NaBH(OAc)₃.- Extend reaction time and monitor by LC-MS. Gently heat if necessary (e.g., to 40 °C).
Multiple Products Observed - Acylation: Di-acylation (unlikely but possible if another nucleophilic site exists).- Reductive Amination: Over-alkylation if using a more reactive alkyl halide method. Formation of byproducts from the carbonyl.- Confirm the structure of the starting material.- Use the reductive amination protocol which is highly selective for mono-alkylation.- Purify the carbonyl compound before use.
Starting Amine Remains - Insufficient amount of the electrophile (acyl/sulfonyl chloride, aldehyde).- Reaction has not gone to completion.- Add a slight excess of the electrophile (e.g., increase from 1.1 to 1.3 eq).- Increase reaction time and/or temperature.
Difficult Purification - Product and starting material have similar polarity.- Byproducts are difficult to separate.- Drive the reaction to full conversion to eliminate starting material.- Try a different solvent system for column chromatography or switch to reverse-phase chromatography.- Consider recrystallization if the product is a solid.

References

Application Notes and Protocols for the Synthesis of 6-Bromoisoquinolin-3-amine Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Within this versatile family, the 6-bromoisoquinolin-3-amine core has emerged as a particularly valuable starting point for the development of potent and selective kinase inhibitors.

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 3-amino group of the this compound scaffold serves as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases. The bromine atom at the 6-position provides a versatile handle for introducing molecular diversity through modern cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent diversification into medicinally relevant analogs. We will detail robust protocols for the synthesis of the core structure and its derivatization via palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions. Furthermore, we will discuss the biological context of targeting key kinases such as FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases (SFKs), which are critical drivers in pathologies like acute myeloid leukemia (AML).[3][5]

Synthetic Strategies

The efficient construction of a library of this compound analogs relies on a modular synthetic approach. This involves the initial synthesis of the core scaffold followed by diversification at the 3-amino and 6-bromo positions.

Synthesis of the this compound Core

A practical route to the this compound core begins with the synthesis of 6-bromoisoquinoline. This can be achieved through a multi-step sequence starting from 4-bromobenzaldehyde. The subsequent introduction of the 3-amino group can be accomplished via a Chichibabin amination reaction.[2][6] The Chichibabin reaction is a nucleophilic aromatic substitution where an amide anion attacks the electron-deficient pyridine ring of the isoquinoline.[6]

Synthesis of this compound cluster_0 Synthesis of 6-Bromoisoquinoline cluster_1 Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate_A N-(4-bromobenzyl)-2,2-dimethoxyethan-1-amine 4-Bromobenzaldehyde->Intermediate_A Aminoacetaldehyde dimethyl acetal 6-Bromoisoquinoline 6-Bromoisoquinoline Intermediate_A->6-Bromoisoquinoline Cyclization This compound This compound 6-Bromoisoquinoline->this compound Chichibabin Reaction (NaNH2) caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Diversification via Cross-Coupling Reactions

With the this compound core in hand, a diverse library of analogs can be generated using powerful palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromine atom at the 6-position is an excellent handle for Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a wide variety of aryl and heteroaryl boronic acids. This allows for the exploration of the chemical space at this position to enhance target engagement and modulate physicochemical properties.[7]

  • Buchwald-Hartwig Amination: The 3-amino group can be further functionalized via Buchwald-Hartwig amination. This reaction facilitates the formation of a C-N bond between the 3-aminoisoquinoline and various aryl halides, introducing a diverse range of substituents at this key recognition site for kinase binding.[8][9]

Diversification_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 6-Aryl-isoquinolin-3-amine Analogs Start->Suzuki_Product Pd Catalyst, Base, Arylboronic Acid Buchwald_Product N-Aryl-6-bromoisoquinolin-3-amine Analogs Start->Buchwald_Product Pd Catalyst, Ligand, Base, Aryl Halide caption Diversification of the core scaffold.

Caption: Diversification of the core scaffold.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of 6-Bromoisoquinoline

This protocol is adapted from established literature procedures.[10]

  • Step 1: Imine Formation. In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Reflux the mixture for 12 hours, collecting the water that is formed.

  • Step 2: Cyclization. After cooling, concentrate the reaction mixture under reduced pressure. The crude imine is then subjected to a cyclization reaction using a Lewis acid such as titanium tetrachloride in a suitable solvent like dichloromethane to afford 6-bromoisoquinoline.

Protocol 2: Synthesis of this compound (Chichibabin Amination)

This is a representative protocol based on the general principles of the Chichibabin reaction.[2][6]

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add sodium amide (2.0-3.0 equiv) to an anhydrous, high-boiling point solvent such as xylene or N,N-dimethylaniline.

  • Substrate Addition: Heat the suspension to 130-150 °C. Slowly add a solution of 6-bromoisoquinoline (1.0 equiv) in the same anhydrous solvent.

  • Reaction Execution: Stir the reaction mixture vigorously at this temperature for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure adapted from literature for similar substrates.[7]

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol is based on a well-established procedure for the amination of related bromoquinolines.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired aryl or heteroaryl amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Analog Data

The following table presents hypothetical but representative data for a series of analogs synthesized from this compound, illustrating the potential impact of substitutions on kinase inhibitory activity. This data is based on trends observed for similar isoquinoline-based kinase inhibitors.[3]

Compound IDR Group (at C6 via Suzuki)R' Group (at N3 via Buchwald-Hartwig)FLT3 IC₅₀ (nM)Src IC₅₀ (nM)
1 -Br-H>1000>1000
2a 4-methoxyphenyl-H150300
2b 4-fluorophenyl-H200450
3a -Brphenyl250500
3b -Br3-chlorophenyl180350
4a 4-methoxyphenyl3-chlorophenyl2580

Biological Context and Signaling Pathways

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that drive aberrant cell growth and survival.[1] Specifically, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent kinase activity.[3]

Activated FLT3 signals through several key downstream pathways, including the Ras/MAPK, PI3K/Akt, and STAT5 pathways.[1] Furthermore, Src-family kinases (SFKs) are critical mediators of FLT3 signaling, particularly in the context of FLT3-ITD mutations.[5] The interaction between FLT3-ITD and SFKs like Src leads to the activation of STAT5, a key transcription factor promoting leukemic cell proliferation and survival.[5] Therefore, dual inhibition of both FLT3 and Src kinases presents a compelling therapeutic strategy for FLT3-ITD positive AML. The this compound scaffold provides a promising starting point for the design of such dual inhibitors.

FLT3_Src_Signaling_in_AML Src Src Family Kinases (e.g., Src, Lyn) STAT5 STAT5 Src->STAT5 activates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation gene transcription Inhibitor This compound Analog (e.g., 4a) Inhibitor->Src FLT3_ITD FLT3_ITD Inhibitor->FLT3_ITD FLT3_ITD->PI3K FLT3_ITD->Ras FLT3_ITD->STAT5 indirectly caption Simplified FLT3-ITD and Src signaling in AML.

Caption: Simplified FLT3-ITD and Src signaling in AML.

Conclusion

The this compound scaffold is a highly versatile platform for the development of novel kinase inhibitors. Its strategic functionalization at the 3- and 6-positions through robust and scalable synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers in drug discovery to synthesize and evaluate new analogs targeting critical oncogenic pathways, such as those driven by FLT3 and Src kinases, with the ultimate goal of developing new therapeutic agents for diseases like acute myeloid leukemia.

References

Application Note: 6-Bromoisoquinolin-3-amine as a Cornerstone Building Block for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with significant therapeutic value. Within this class, 6-bromoisoquinolin-3-amine has emerged as a particularly versatile and powerful building block for drug discovery and development. Its unique bifunctional nature, featuring a reactive C-6 bromine atom amenable to modern cross-coupling reactions and a C-3 primary amine for further derivatization, provides a strategic platform for creating diverse chemical libraries. This guide offers an in-depth exploration of this compound, presenting its core properties, detailed protocols for key synthetic transformations, and a case study on its application in the development of potent kinase inhibitors.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This compound serves as an ideal starting point for this endeavor.[1] The bromine atom at the C-6 position is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the isoquinoline core to fine-tune biological activity and pharmacokinetic properties.[2][3]

Simultaneously, the primary amine at the C-3 position offers a handle for traditional amide bond formation, sulfonylation, or reductive amination, providing another vector for structural diversification. This dual reactivity makes it an essential tool for researchers aiming to develop novel therapeutics, particularly in fields like oncology and neurology where isoquinoline-based compounds have shown significant promise.[1]

Physicochemical Properties

A thorough understanding of the starting material is critical for successful reaction planning and execution. The key properties of this compound are summarized below.

PropertyValueReference
Synonyms 3-Amino-6-bromoisoquinoline[1]
CAS Number 891785-28-7[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 240-249 °C[1]
Purity ≥ 96% (HPLC)[1]
Storage Store at 0-8°C, protected from light[1]

Core Synthetic Methodologies & Protocols

The true power of this compound lies in its capacity for selective functionalization. The following sections provide detailed, field-proven protocols for the two most critical transformations of the C-6 bromo position.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the C-6 position, a common strategy for modulating target binding affinity and selectivity.[4]

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v), to achieve a final substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-isoquinolin-3-amine derivative.

Causality and Optimization:

  • Catalyst Choice : Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of arylboronic acids. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base Selection : Sodium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[4] For less reactive coupling partners, a stronger base like potassium phosphate (K₃PO₄) may be required.[5]

  • Solvent System : The dioxane/water system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[4] Thoroughly degassing the solvents is critical to prevent oxidative degradation of the palladium catalyst.

Suzuki_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat Reaction (80-90 °C, 4-12h) solvent->heat workup Aqueous Work-up (EtOAc/H₂O) heat->workup purify Column Chromatography workup->purify product Pure Product: 6-Aryl-isoquinolin-3-amine purify->product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation central to the synthesis of countless pharmaceuticals.[2] Applying this reaction to this compound allows for the installation of primary or secondary amines at the C-6 position, creating key diarylamine or alkylarylamine motifs.

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-(amino)-isoquinolin-3-amine derivative.

Causality and Optimization:

  • Catalyst/Ligand System : The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand like Xantphos is highly effective.[2] Xantphos possesses a large "bite angle" that promotes the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation.[3] For particularly challenging couplings, other ligands like XPhos or RuPhos can be screened.[6]

  • Base Selection : NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate. It is crucial to use a fresh, anhydrous source of the base, as it is highly hygroscopic.[2]

  • Inert Conditions : The Pd(0) catalyst is sensitive to oxygen and can be easily deactivated. Therefore, strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and high yields.[6]

Buchwald_Workflow reagents Combine in Glovebox: - this compound - Amine - Pd₂(dba)₃ / Xantphos - NaOtBu solvent Add Anhydrous, Degassed Toluene reagents->solvent heat Heat Reaction (90-110 °C, 12-24h) solvent->heat filter Cool & Filter (EtOAc, Celite) heat->filter purify Column Chromatography filter->purify product Pure Product: 6-(Amino)-isoquinolin-3-amine purify->product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Case Study: Application in Kinase Inhibitor Development

Quinoline and isoquinoline scaffolds are prevalent in kinase inhibitors, largely because they can effectively mimic the adenine hinge-binding region of ATP.[7][8] this compound is an excellent starting scaffold for developing inhibitors targeting Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4]

By applying the Suzuki and Buchwald-Hartwig reactions sequentially, a library of potent inhibitors can be generated. For instance, a Suzuki coupling can install an appropriate aryl group at C-6 to occupy a hydrophobic pocket in the kinase active site, while the C-3 amine can be acylated to form a crucial hydrogen bond with the kinase hinge region.

Hypothetical Kinase Inhibitor Data

The table below presents hypothetical data for a series of kinase inhibitors derived from this compound, illustrating the impact of C-6 substitution on biological activity.

Compound IDR Group at C-6 (via Suzuki Coupling)EGFR IC₅₀ (nM)
Lead-01 Phenyl150
Lead-02 4-Methoxyphenyl85
Lead-03 3-Pyridyl60
Lead-04 3-Ethynylphenyl15
Lead-05 3-Chloro-4-fluoroaniline (via Buchwald)25

This representative data illustrates a common structure-activity relationship (SAR) observation: small, electron-withdrawing, or hydrogen-bond-accepting groups at the meta-position of the C-6 aryl ring can significantly enhance potency.

Target Signaling Pathway

The diagram below illustrates a simplified EGFR signaling pathway, a critical driver of cell proliferation in many cancers. The inhibitors developed from this compound act by competitively binding to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signal transduction.

EGFR_Pathway ligand EGF Ligand receptor EGFR Receptor ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer Binding ras Ras dimer->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Transcription (Cell Proliferation, Survival) nucleus->proliferation inhibitor Isoquinoline-Based Kinase Inhibitor inhibitor->dimer  Inhibits

Figure 3: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This compound stands out as a high-value building block in medicinal chemistry. Its well-defined reactive sites allow for the predictable and efficient application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This enables drug discovery professionals to rapidly generate and optimize lead compounds against a variety of biological targets. The strategic use of this scaffold, particularly in the synthesis of kinase inhibitors, underscores its continued importance in the development of next-generation therapeutics.

References

Developing Novel Therapeutics from 6-Bromoisoquinolin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of a bromine atom at the 6-position and an amine group at the 3-position, as in 6-bromoisoquinolin-3-amine, creates a versatile building block for the synthesis of novel therapeutic agents.[2] The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, while the amino group can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2]

This guide provides a comprehensive overview of the methodologies for synthesizing derivatives of this compound and evaluating their potential as therapeutic agents, with a focus on their application as kinase inhibitors in oncology and neuroinflammatory disorders.

Part 1: Synthesis and Derivatization

The strategic functionalization of the this compound core is paramount to developing a library of diverse compounds for biological screening. The following protocols outline a proposed synthesis of the starting material and key derivatization reactions.

Protocol 1.1: Proposed Synthesis of this compound

While a direct, one-step synthesis of this compound is not extensively documented, a plausible multi-step route can be adapted from established methods for synthesizing substituted isoquinolines and quinolines.[3][4] This proposed pathway involves the construction of the isoquinoline core followed by functional group manipulations.

Step 1: Synthesis of 6-Bromoisoquinoline

This step can be achieved via a Pomeranz-Fritsch-Bobbitt reaction or a Bischler-Napieralski reaction starting from 4-bromobenzaldehyde. A detailed procedure adapted from known syntheses is as follows:[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene.

  • Reaction Conditions: Reflux the mixture for 12 hours to form the Schiff base. After cooling, concentrate the solution under reduced pressure.

  • Cyclization: Dissolve the residue in anhydrous tetrahydrofuran (THF) and cool to -10°C. Add ethyl chloroformate (1.1 eq) and stir for 10 minutes. Allow the reaction to warm to room temperature, then add trimethyl phosphite (1.1 eq) dropwise and stir for 10 hours.

  • Work-up and Purification: Evaporate the solvent and dissolve the residue in anhydrous dichloromethane (DCM). Cool to 0°C and add titanium tetrachloride (4.0 eq) dropwise. Stir the reaction at 40°C for 6 days. Pour the reaction mixture into ice and adjust the pH to 8-9 with 6N NaOH. Extract with ethyl acetate, followed by an acidic workup with 3M HCl and subsequent basification and extraction with ethyl acetate. Purify the crude product by column chromatography to yield 6-bromoisoquinoline.

Step 2: Nitration of 6-Bromoisoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia. Filter the resulting precipitate, wash with water, and dry to obtain 6-bromo-3-nitroisoquinoline.

Step 3: Reduction to this compound

  • Reaction Setup: Suspend 6-bromo-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol, water, and acetic acid.

  • Reagent Addition: Add iron powder (3.0 eq) portion-wise.

  • Reaction Conditions: Heat the mixture to reflux for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction and filter through Celite. Neutralize the filtrate and extract with an organic solvent. Purify the crude product by column chromatography to yield this compound.

Protocol 1.2: Derivatization of the 3-Amino Group: Acylation

The 3-amino group is a key site for modification to explore structure-activity relationships (SAR).

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM or N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine or pyridine (1.2 mmol).

  • Reagent Addition: At 0°C, add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 1.3: Derivatization at the 6-Position: Suzuki-Miyaura Cross-Coupling

The bromine at the 6-position is ideal for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Reaction Conditions: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times. Add a solvent system such as 1,4-dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 90°C and stir for 12 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Part 2: Biological Evaluation

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[5][6] Key targets include the PI3K/Akt/mTOR and MAPK/NF-κB pathways, as well as receptor tyrosine kinases like HER2.

Signaling Pathways of Interest

The following diagrams illustrate the key signaling pathways that can be targeted by derivatives of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

MAPK_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK IKK IKK MAPK->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression

Caption: The MAPK/NF-κB Signaling Pathway.

Protocol 2.1: In Vitro HER2 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of test compounds on the enzymatic activity of HER2 kinase.

  • Materials:

    • Recombinant human HER2 kinase enzyme system (e.g., Promega)[5]

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[7]

    • White opaque 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In the wells of the microplate, add the test compound dilution (or DMSO for control).

    • Add the HER2 enzyme to the wells containing the test compound.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.[7]

    • Measure luminescence using a microplate reader. The signal is directly proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: NF-κB Reporter Assay for Inhibitor Screening

This cell-based assay quantifies the ability of test compounds to inhibit NF-κB transcriptional activity.

  • Materials:

    • Human NF-κB reporter cell line (e.g., INDIGO Biosciences)[8]

    • Cell culture medium and supplements

    • NF-κB activator (e.g., TNF-α or PMA)

    • Test compounds dissolved in DMSO

    • Luciferase detection reagent

    • White opaque 96-well cell culture plates

  • Procedure:

    • Seed the NF-κB reporter cells into the 96-well plate and incubate overnight.

    • Discard the culture medium and add fresh medium containing serial dilutions of the test compounds.

    • Add a constant, sub-maximal concentration of the NF-κB activator (e.g., EC₈₀ of PMA) to all wells except the unstimulated control.[8]

    • Incubate the plate for 6 hours at 37°C.

    • Discard the treatment medium and add the luciferase detection reagent.

    • Measure the luminescence, which corresponds to the level of NF-κB activation.

    • Determine the inhibitory effect of the test compounds by comparing the luminescence in treated wells to the activator-only control. Calculate IC₅₀ values from the dose-response curves.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold allows for the exploration of SAR, providing insights into the molecular features required for potent and selective biological activity.

Compound ID R¹ (at 6-position) R² (at 3-amino) Target Kinase IC₅₀ (nM)
Lead-1 BrHHER2>10,000
Cpd-A1 4-methoxyphenylHHER25,200
Cpd-A2 3,4-dimethoxyphenylHHER22,800
Cpd-B1 4-methoxyphenylAcetylHER28,500
Cpd-C1 4-pyridylHPI3Kα850
Cpd-C2 4-pyridyl3-fluorobenzoylPI3Kα150
Cpd-D1 3-aminophenylHp38α MAPK1,200
Cpd-D2 3-aminophenylMethylp38α MAPK950

Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for kinase inhibitors.

Interpretation of SAR Data:

  • Substitution at the 6-position: Replacing the bromine at the 6-position with aryl groups via Suzuki coupling generally enhances activity. Electron-donating groups on the phenyl ring (e.g., methoxy) appear to be favorable for HER2 inhibition (Cpd-A1 vs. Lead-1, and Cpd-A2). The introduction of a nitrogen-containing heterocycle like pyridine can shift the selectivity towards other kinases such as PI3K (Cpd-C1).

  • Modification of the 3-amino group: The free amine at the 3-position is often crucial for activity, likely forming a key hydrogen bond in the kinase hinge region. Acylation of this amine can be detrimental to activity (Cpd-B1 vs. Cpd-A1). However, in some cases, specific substitutions can be tolerated or even beneficial, as seen with the benzoyl group in PI3K inhibitors (Cpd-C2 vs. Cpd-C1). Small alkyl groups may also be tolerated (Cpd-D2 vs. Cpd-D1).

Part 4: In Vivo Evaluation

Promising compounds identified from in vitro screening should be evaluated in vivo to assess their efficacy and tolerability in a physiological setting.

Protocol 4.1: Murine Xenograft Model for Anticancer Efficacy

This protocol describes a general procedure for evaluating the in vivo antitumor activity of a this compound derivative in a subcutaneous xenograft model.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old.

  • Cell Line: A human cancer cell line that is sensitive to the compound's proposed mechanism of action (e.g., SKOV3 for ovarian cancer, a HER2-overexpressing line for a HER2 inhibitor).

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

    • Randomization and Treatment: Randomize the mice into treatment and control groups.

    • Drug Formulation and Administration: Formulate the test compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The formulation and dosing schedule should be optimized based on preliminary pharmacokinetic and tolerability studies.[9] Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only. A positive control group treated with a standard-of-care agent can also be included.

    • Data Collection: Monitor tumor volume, body weight, and the general health of the animals throughout the study.

    • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). The tumors can be further analyzed by immunohistochemistry or Western blotting to assess target engagement.

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a highly versatile and promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. By employing strategic synthetic derivatization and a systematic approach to biological evaluation, researchers can unlock the full potential of this molecular framework. The protocols and insights provided in this guide serve as a foundation for the discovery and development of the next generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 6-Bromoisoquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-bromoisoquinolin-3-amine. This valuable heterocyclic amine is a crucial building block in pharmaceutical research, particularly in the development of novel therapeutic agents for oncology and neurology.[1] However, its synthesis can present significant challenges, often leading to low yields and complex purification procedures.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing the synthesis, focusing on the most common and versatile synthetic route: the Buchwald-Hartwig amination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What is the most robust and scalable synthetic route to this compound?

The most effective and widely adopted method is the palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction involves the cross-coupling of an amine source with a di-halogenated isoquinoline precursor, typically 6-bromo-3-chloroisoquinoline .[3][4][5] The primary challenge and focus of optimization lie in achieving selective amination at the C3 position without affecting the C6-bromo substituent. An ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine, is commonly used as the nitrogen source.[6][7]

Q2: My reaction yield is consistently below 40%. What are the most likely causes?

Consistently low yields are often traced back to a few critical areas:

  • Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and impurities. Improper handling, poor quality reagents, or insufficient inert atmosphere can lead to catalyst deactivation.

  • Sub-optimal Ligand Choice: The ligand is arguably the most critical component for success. It dictates the catalyst's reactivity and selectivity. An incorrect ligand can fail to promote the reaction at the desired C-Cl bond.

  • Incorrect Base or Solvent: The choice of base and solvent is interdependent and crucial for both catalyst activity and substrate solubility. Using a base that is too weak, too strong, or poorly soluble can stall the reaction.

  • Reagent Purity: Water and other protic impurities can interfere with the catalytic cycle. All reagents and solvents must be scrupulously dried.

Q3: I am observing significant hydrodehalogenation, particularly the loss of the bromine at the C6 position. How can I prevent this?

Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can occur at both the C3 and C6 positions. The primary causes are:

  • Presence of Water: Water can hydrolyze the active catalyst or react with intermediates.

  • Use of Alkoxide Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination, generating a palladium hydride species that is responsible for the hydrodehalogenation.

To mitigate this, ensure absolutely anhydrous conditions and consider using a non-alkoxide base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are less prone to this side reaction.[8]

Q4: My main impurity appears to be a biaryl compound. What causes this and how is it avoided?

The formation of biaryl impurities results from the homocoupling of the aryl halide starting material. This side reaction is often favored when the rate of reductive elimination (the final step to form the C-N bond) is slow compared to other pathways in the catalytic cycle. To minimize this, you can:

  • Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the metal center remains coordinatively saturated.

  • Control Temperature: Excessive temperatures can promote catalyst decomposition and side reactions. The optimal temperature should be just high enough to achieve a reasonable reaction rate for the desired C-N coupling.

Section 2: In-Depth Troubleshooting Guide

This section provides a granular, cause-and-effect analysis of specific experimental failures.

Issue 1: Reaction Stalls / Incomplete Conversion of 6-Bromo-3-chloroisoquinoline
  • Possible Cause A: Inactive Palladium Catalyst

    • The "Why": The active catalytic species is a Pd(0) complex. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. If this reduction is inefficient or if the Pd(0) species is oxidized by trace oxygen, the catalytic cycle will not initiate or sustain itself.

    • Troubleshooting Steps:

      • Use a Pd(0) Pre-catalyst: Employ a more stable and reliable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9]

      • Ensure Rigorous Inert Conditions: Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble the reaction under a positive pressure of high-purity argon or nitrogen.

      • Check Ligand Integrity: Phosphine ligands can oxidize over time. Use fresh ligand or purify older batches.

  • Possible Cause B: Incorrect Base Selection or Stoichiometry

    • The "Why": The base's primary role is to deprotonate the amine (or its equivalent) after it coordinates to the palladium center, forming the key palladium-amido complex that undergoes reductive elimination.[2] If the base is too weak, this deprotonation step becomes the rate-limiting bottleneck. If the base is poorly soluble in the reaction solvent, the reaction becomes a mass-transfer-limited heterogeneous mixture, slowing it down considerably.

    • Troubleshooting Steps:

      • Match Base to Amine Source: For ammonia equivalents like LHMDS, the deprotonation is already achieved. For other amines, a strong, non-nucleophilic base is needed. Sodium tert-butoxide is common but carries the risk of hydrodehalogenation.

      • Improve Solubility: If using an inorganic base like Cs₂CO₃, ensure vigorous stirring. Consider solvents where it has better (though still limited) solubility, such as THF or dioxane.[8]

      • Verify Stoichiometry: Use at least 1.4-2.0 equivalents of the base to ensure the reaction goes to completion.

Issue 2: Poor Selectivity - Preferential Reaction at the C6-Bromo Position
  • The Core Challenge: In standard palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F, due to bond dissociation energies.[9] Therefore, the C-Br bond at the 6-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 3-position.

  • The Solution: Ligand-Controlled Selectivity

    • The "Why": Modern Buchwald-Hartwig catalysis relies on sterically hindered, electron-rich phosphine ligands. These ligands accelerate the oxidative addition step dramatically. By choosing a ligand that has an exceptionally high affinity and reaction rate for aryl chlorides, it is possible to create a kinetic preference for reaction at the C3-Cl bond, even though it is thermodynamically less reactive.

    • Recommended Ligands for Ar-Cl Activation:

      • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos are specifically designed to promote the challenging coupling of aryl chlorides. Their bulk and electronic properties create a highly active catalyst that can overcome the higher bond strength of the C-Cl bond.

      • Bidentate Ligands: In some cases, bidentate ligands like BINAP or Xantphos can offer unique selectivity profiles and may be worth screening.[8][9]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reaction: Selective Amination of 6-Bromo-3-chloroisoquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-chloroisoquinoline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), and a suitable biarylphosphine ligand (e.g., XPhos, 4.4 mol %).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene or dioxane via cannula. Add the amine source. If using an ammonia surrogate like benzophenone imine (1.2 eq), add it now.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup (for Benzophenone Imine Adduct):

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in THF and add 2M aqueous HCl. Stir for 1-2 hours to hydrolyze the imine.

    • Basify the aqueous solution with 2M NaOH until pH > 10.

  • Extraction and Purification:

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate to yield the crude product.

    • Purify the crude amine by column chromatography on silica gel.[10]

Section 4: Key Parameter Optimization Table

The choice of reaction components is critical for achieving high yield and selectivity. Use the following table as a guide for optimization.

ParameterOption 1 (Standard)Option 2 (For Ar-Cl Selectivity)Option 3 (Alternative)Rationale & Causality
Palladium Source Pd(OAc)₂Pd₂(dba)₃ Pd(dba)₂Pd(0) sources like Pd₂(dba)₃ are often more active and reliable, bypassing the need for in-situ reduction which can be a failure point.[9]
Ligand P(tBu)₃XPhos / RuPhos BINAPSimple phosphines may lack the activity for C-Cl bonds. Bulky, electron-rich biarylphosphines are specifically designed to accelerate the oxidative addition of aryl chlorides, enabling selectivity.[8]
Base NaOtBuCs₂CO₃ K₃PO₄While strong, NaOtBu increases the risk of hydrodehalogenation. Cs₂CO₃ is a milder, effective base that minimizes this side reaction, proving crucial in kiloscale syntheses.[8]
Solvent TolueneDioxane THFThe choice of solvent affects reagent solubility and reaction temperature. Dioxane and toluene are high-boiling and common for these reactions. THF is also effective.[8]
Amine Source NH₃ (gas)Benzophenone Imine LHMDSGaseous ammonia is difficult to handle. Benzophenone imine is a convenient solid surrogate that is cleaved under acidic conditions post-reaction. LHMDS is a powerful nucleophile but can be less selective.[6][7]

Section 5: Mechanistic and Troubleshooting Visualizations

Understanding the underlying mechanism and having a logical troubleshooting framework are essential for success.

Buchwald_Hartwig_Cycle cluster_inputs pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex  Ar-X Oxidative Addition (Rate-Limiting Step for Ar-Cl) amide_complex Palladium-Amido Complex oa_complex->amide_complex  Amine Coordination & Deprotonation (Base) amide_complex->pd0  Reductive Elimination (Forms C-N Bond) Ar-NR₂ + HX + Base-H⁺ product_complex Product Complex arx Ar-X (6-bromo-3-chloroisoquinoline) arx->oa_complex amine HNR₂ (Amine Source) amine->amide_complex base Base base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Yield start Low Yield or No Reaction check_conversion Starting Material Consumed? start->check_conversion check_catalyst Troubleshoot Catalyst System: 1. Use fresh Pd/Ligand 2. Ensure inert atmosphere 3. Check base/solvent check_conversion->check_catalyst No check_selectivity Poor Selectivity? check_conversion->check_selectivity Yes end_success Yield Improved check_catalyst->end_success optimize_ligand Optimize Ligand: Switch to bulky biarylphosphine (e.g., XPhos) to favor Ar-Cl activation check_selectivity->optimize_ligand Yes (C6-Br reacts) check_side_products Major Side Products? check_selectivity->check_side_products No optimize_ligand->end_success mitigate_hydrodehalogenation Hydrodehalogenation: 1. Use anhydrous conditions 2. Switch from NaOtBu to Cs₂CO₃ check_side_products->mitigate_hydrodehalogenation Yes check_side_products->end_success No mitigate_hydrodehalogenation->end_success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Crude 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-bromoisoquinolin-3-amine. It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this key synthetic intermediate.

Part 1: Initial Assessment & Common Impurities

Before attempting purification, a preliminary assessment of the crude material is critical. This step informs the selection of the most appropriate purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 6-bromoisoquinoline or a nitro-analogue if the amine was formed via reduction.[1]

  • Over-brominated Species: If the synthesis involves a bromination step, di- or tri-brominated isoquinolines can form as byproducts.[2] Controlling stoichiometry and reaction temperature is key to minimizing these.[2]

  • Isomeric Impurities: Direct bromination of an aminopyridine precursor, for example, can lead to the formation of other bromo-isomers which can be difficult to separate.[2]

  • Reagents and Catalysts: Residual catalysts (e.g., iron powder from a nitro reduction, palladium from a coupling reaction) or reagents can contaminate the crude product.[1]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, Ph2O) can be carried through into the crude material.[3][4]

Q2: How do I perform a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides a good qualitative picture of the number of components in your mixture.

  • Expert Insight: The basic nature of the amine group in this compound can cause significant streaking on standard silica TLC plates due to strong acid-base interactions with the acidic silanol groups.[5] To obtain well-defined spots, it is essential to neutralize these interactions. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the developing solvent (eluent).

Parameter Recommendation Rationale
Stationary Phase Standard Silica Gel 60 F₂₅₄ platesIndustry standard, allows for UV visualization.
Mobile Phase (Eluent) Start with a 70:30 mixture of Hexanes:Ethyl Acetate.Provides a good starting polarity for many heterocyclic compounds.
Basic Modifier Add 0.5-1% Triethylamine (Et₃N) to the eluent.Neutralizes acidic sites on the silica, preventing streaking and improving spot shape.[5]
Visualization UV light (254 nm) and/or staining (e.g., Potassium Permanganate).The isoquinoline ring is UV active. Staining helps visualize non-UV active impurities.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, finding the right conditions can be challenging.

Q3: My crude this compound has poor solubility in common solvents. How do I find a suitable recrystallization solvent?

A3: This is a common issue. A systematic approach using a two-solvent system is often successful. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("Solvent A") and poorly soluble in the other ("Solvent B").

  • Step-by-Step Solvent Scouting:

    • Place a small amount of your crude material in a test tube.

    • Add a few drops of a polar solvent in which amines are often soluble (e.g., ethanol, methanol, or acetic acid) and heat gently.[2][6]

    • If it dissolves, this is your "Solvent A."

    • While hot, slowly add a less polar solvent ("Solvent B," e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes persistently cloudy.[2]

    • Add a drop or two of "Solvent A" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Q4: My product "oils out" instead of forming crystals. What is happening and how can I prevent it?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is supersaturated or cooled too quickly.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Use More Solvent: The concentration of your compound may be too high. Add more of "Solvent A" to the hot solution before cooling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.

Part 3: Troubleshooting Column Chromatography

Flash column chromatography is a powerful technique for separating complex mixtures but requires careful optimization for basic compounds like amines.

Q5: My compound streaks severely on the silica column, leading to poor separation and low recovery. What is the cause and solution?

A5: This is the most common problem when purifying amines on silica gel.[5] The basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing the compound to "stick" and elute slowly and unevenly.

  • The Causality: This acid-base interaction leads to a non-ideal equilibrium between the compound adsorbed on the silica and the compound dissolved in the mobile phase. The result is a broad, tailing band (streaking) that contaminates many fractions.

  • The Solution: Deactivating the Silica

    • Mobile Phase Modification: The most common solution is to add a small amount (0.5-2%) of a volatile amine base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., Hexanes/Ethyl Acetate).[5] The added base will preferentially bind to the acidic sites on the silica, allowing your target amine to travel through the column more uniformly.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase can provide excellent results without needing a modified mobile phase.[5]

Q6: I am still getting poor separation of my product from a closely-eluting impurity. What can I do?

A6: If modifying the basicity doesn't resolve the separation, you need to adjust the polarity of the eluent system.

  • Troubleshooting Strategy:

    • Decrease Elution Speed: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can improve resolution.[7]

    • Use a Shallow Gradient: Instead of a single isocratic eluent, use a shallow gradient of increasing polarity (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%). This can help resolve compounds with very similar polarities.

    • Change Solvents: Sometimes, changing the solvent system entirely provides a different selectivity. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can alter the interactions and improve separation.

Workflow for Troubleshooting Amine Column Chromatography

G start Crude Amine Purification tlc Run TLC with 0.5% Et3N in Eluent start->tlc streaking Observe Streaking or Tailing? tlc->streaking column Prepare Column Slurry with 1% Et3N in Eluent streaking->column Yes streaking->column No (Good Spots) [Proceed] run_column Run Column with 1% Et3N in Eluent column->run_column separation Good Separation? run_column->separation success Combine Fractions & Evaporate separation->success Yes adjust_polarity Adjust Solvent Polarity (e.g., change EtOAc %) or Switch Solvents separation->adjust_polarity No adjust_polarity->tlc Re-evaluate on TLC

Caption: Troubleshooting workflow for amine purification by column chromatography.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product contaminated with both more and less polar impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC as described in Q2. Aim for a system that gives your product an Rf (retention factor) of ~0.3. A typical starting point is Hexanes:Ethyl Acetate (7:3) + 1% Et₃N.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.[7]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite® to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]

Decision Tree for Purification Method Selection

G start Crude this compound assess_purity Assess Purity by TLC/NMR start->assess_purity purity_level Is the Crude >85% Pure? assess_purity->purity_level recrystallize Attempt Recrystallization purity_level->recrystallize Yes column_chrom Perform Column Chromatography purity_level->column_chrom No (Complex Mixture) check_purity_recrys Check Purity of Crystals recrystallize->check_purity_recrys purity_ok_recrys Purity >98%? check_purity_recrys->purity_ok_recrys purity_ok_recrys->column_chrom No final_product Purified Product purity_ok_recrys->final_product Yes check_purity_col Check Purity of Fractions column_chrom->check_purity_col purity_ok_col Purity >98%? check_purity_col->purity_ok_col purity_ok_col->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Part 5: General FAQs

Q7: Can I use an acid-base extraction to purify my crude product?

A7: Yes, this can be an effective technique, especially for removing neutral impurities. The basic amine can be protonated with an acid to form a water-soluble salt.

  • Procedure Outline:

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.[8]

    • Separate the layers. The organic layer now contains neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

    • Dry the organic layer and evaporate the solvent.

  • Caution: Ensure your compound is stable to both acidic and basic conditions before attempting this method.[8]

Q8: What are the recommended storage conditions for purified this compound?

A8: Aromatic amines can be sensitive to light and air, leading to gradual discoloration and degradation over time.[6] For long-term stability, it should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C is recommended).[9][10]

References

Technical Support Center: Synthesis of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromoisoquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the integrity and success of your research.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. Its synthesis, however, can be fraught with challenges, primarily concerning selectivity and the formation of undesired side products. This guide focuses on the two most common synthetic strategies and the side reactions associated with each:

  • Route A: Selective Buchwald-Hartwig Amination of 3,6-Dibromoisoquinoline

  • Route B: Regioselective Bromination of Isoquinolin-3-amine

We will explore the mechanistic underpinnings of potential side reactions and provide actionable, field-proven solutions to mitigate them.

Part 1: Troubleshooting Guide & FAQs for Route A: Selective Buchwald-Hartwig Amination

This approach leverages the differential reactivity of the C-Br bonds at the 3- and 6-positions of the isoquinoline core. The C-3 position is generally more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen. However, achieving high selectivity requires careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the di-aminated product, 3,6-diaminoisoquinoline. How can I improve selectivity for the mono-aminated product?

A1: The formation of the di-aminated byproduct is a common issue arising from the amination of both bromine substituents. To enhance mono-selectivity, consider the following strategies:

  • Stoichiometry of the Amine: Carefully control the stoichiometry of your amine nucleophile. Using a slight excess (1.05-1.2 equivalents) is often sufficient. A large excess will drive the reaction towards di-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature can often improve selectivity. Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. Extended reaction times can also lead to the formation of the di-aminated product, so it is crucial to monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Ligand Choice: The choice of phosphine ligand is critical in modulating the reactivity and selectivity of the palladium catalyst.[1][2] Bulky, electron-rich ligands such as XPhos or SPhos can favor mono-amination by creating a sterically hindered catalytic complex that reacts preferentially at the more accessible C-3 position.

Q2: I am observing a significant amount of a debrominated side product, 3-aminoisoquinoline. What is causing this hydrodehalogenation, and how can I prevent it?

A2: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[3][4] It can arise from several pathways, including the presence of water or other proton sources, or via β-hydride elimination from certain amine substrates. To minimize this side product:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Traces of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide are common, they can sometimes promote this side reaction. Consider using a weaker base like cesium carbonate or potassium phosphate.

  • Amine Purity: Ensure the amine source is pure and free of impurities that could act as hydrogen donors.

Q3: My reaction is not going to completion, and I observe the formation of palladium black. What is happening?

A3: The formation of palladium black indicates catalyst decomposition, which halts the catalytic cycle. This can be caused by:

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • High Temperatures: Excessively high temperatures can lead to catalyst decomposition. Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to catalyst deactivation.

Troubleshooting Summary Table: Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of 3,6-diaminoisoquinoline Excess amine, high temperature, prolonged reaction time.Use 1.05-1.2 eq. of amine, lower reaction temperature, monitor reaction closely.
Formation of 3-aminoisoquinoline Presence of water, inappropriate base, impure amine.Use anhydrous solvents and reagents, consider a weaker base (e.g., Cs2CO3), ensure amine purity.
Catalyst Decomposition (Pd Black) Oxygen contamination, excessive temperature, ligand degradation.Maintain a strict inert atmosphere, optimize reaction temperature, choose a thermally stable ligand.
Low or No Conversion Inactive catalyst, poor ligand choice, insufficient temperature.Use a pre-catalyst, screen different ligands (e.g., XPhos, SPhos), gradually increase temperature.

Visualizing the Reaction Pathways

Buchwald_Hartwig SM 3,6-Dibromoisoquinoline Product This compound SM->Product Desired Mono-amination Debromo 3-Aminoisoquinoline (Side Product) SM->Debromo Hydrodehalogenation Di_Amine 3,6-Diaminoisoquinoline (Side Product) Product->Di_Amine Undesired Di-amination Catalyst Pd(0) / Ligand + Amine, Base Catalyst->SM Catalyst->Product

Caption: Synthetic pathways in the selective amination of 3,6-dibromoisoquinoline.

Part 2: Troubleshooting Guide & FAQs for Route B: Regioselective Bromination

This route involves the direct bromination of isoquinolin-3-amine. The primary challenge here is controlling the regioselectivity of the electrophilic aromatic substitution. The isoquinoline ring system and the activating amino group both influence the position of bromination.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is producing a mixture of isomers. How can I favor the formation of the 6-bromo product?

A1: The formation of multiple isomers is a common outcome in the bromination of substituted aromatic systems. In the case of isoquinolin-3-amine, electrophilic attack can occur at several positions. The amino group is a strong activating group and directs ortho and para. The isoquinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack, favoring substitution on the benzene ring, primarily at positions 5 and 8.[5] To achieve regioselectivity for the 6-position:

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder brominating agents like N-bromosuccinimide (NBS) often provide better regioselectivity compared to harsher reagents like liquid bromine.

  • Solvent Effects: The solvent can influence the reactivity of the electrophile and the substrate. Non-polar solvents may favor different isomeric products compared to polar or acidic solvents.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or below is a good starting point.[6]

  • Protecting Group Strategy: Temporarily protecting the highly activating amino group as an amide can moderate its directing effect and alter the regiochemical outcome. The protecting group can be removed after bromination.

Q2: I am observing the formation of a di-brominated product. How can I prevent over-bromination?

A2: The strong activating nature of the amino group can make the isoquinoline ring susceptible to multiple brominations. To control this:

  • Stoichiometry of Brominating Agent: Use a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Low Temperature: As with improving regioselectivity, low temperatures can also help to prevent over-bromination.

Troubleshooting Summary Table: Regioselective Bromination
Observed Issue Potential Cause(s) Recommended Solution(s)
Mixture of Isomers (e.g., 5-bromo, 8-bromo) Highly activating amino group, reactive brominating agent.Use a milder brominating agent (NBS), optimize solvent and temperature, consider a protecting group strategy.
Formation of Di-brominated products Excess brominating agent, highly activated substrate.Use stoichiometric or sub-stoichiometric amounts of the brominating agent, add the reagent slowly at low temperature.
Low or No Reaction Insufficiently reactive brominating agent, low temperature.Use a more reactive brominating agent (e.g., Br2 in acetic acid), gradually increase the temperature.

Visualizing the Directing Effects

Bromination_Selectivity cluster_isoquinoline Isoquinolin-3-amine cluster_positions Potential Bromination Sites 3-NH2 NH2 (Activating, o,p-directing) P4 Position 4 (ortho to NH2) 3-NH2->P4 Directs to Ring_N Ring N (Deactivating) P5 Position 5 (Favored on benzene ring) Ring_N->P5 Favors substitution on benzene ring P8 Position 8 (Favored on benzene ring) Ring_N->P8 Favors substitution on benzene ring P6 Position 6 (Desired)

Caption: Directing effects influencing the regioselectivity of bromination.

Part 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Selective Buchwald-Hartwig Amination of 3,6-Dibromoisoquinoline

Materials:

  • 3,6-Dibromoisoquinoline

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add 3,6-dibromoisoquinoline (1.0 eq.), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the base (e.g., 1.4 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the ammonia source (e.g., 1.2 eq. of benzophenone imine).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using benzophenone imine, quench the reaction with an acidic aqueous solution (e.g., 2 M HCl) and stir until the imine is fully hydrolyzed.

  • Neutralize the mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Bromination of Isoquinolin-3-amine

Materials:

  • Isoquinolin-3-amine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Dissolve isoquinolin-3-amine (1.0 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.0 eq.) in the anhydrous solvent.

  • Add the NBS solution dropwise to the cooled solution of isoquinolin-3-amine over a period of 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 6-bromo isomer from other isomers and di-brominated byproducts.

References

Technical Support Center: Troubleshooting Solubility Issues of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide practical, in-depth solutions and foundational knowledge to ensure the successful integration of this compound into your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic amine.[1] Its structure, featuring a polar amine group and a larger, less polar bromo-substituted isoquinoline ring system, dictates its solubility. Generally, it is expected to have limited solubility in aqueous solutions and non-polar organic solvents. Solubility is more favorable in polar aprotic and some polar protic organic solvents. This is because the amine group can form hydrogen bonds with protic solvents, while the overall molecular structure allows for favorable interactions with a range of organic solvents.

Q2: I'm observing poor solubility in my chosen organic solvent. What are the immediate steps I can take?

A2: If you're encountering poor solubility, consider these initial troubleshooting steps:

  • Gentle Heating: Mild warming of the solvent can significantly increase the dissolution rate.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance solvation.

  • Solvent Polarity: Evaluate the polarity of your solvent. If you are using a non-polar solvent, switching to a more polar option like DMSO, DMF, or NMP is likely to improve solubility.

Q3: Can pH be adjusted to improve the solubility of this compound in aqueous or protic solvents?

A3: Yes, adjusting the pH can be a highly effective strategy. As an amine, this compound is a weak base.[2] In acidic conditions, the amine group can be protonated to form a more soluble salt.[3] Therefore, adding a small amount of a suitable acid to a protic solvent can significantly enhance solubility.

Q4: Are there any known incompatible solvents I should avoid?

A4: While specific incompatibility data is limited, it is advisable to avoid highly reactive solvents, especially under harsh conditions, that could potentially react with the amine or bromo substituent. Additionally, non-polar aliphatic hydrocarbon solvents like hexane and heptane are generally poor choices for dissolving this compound.

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming persistent solubility challenges.

Issue 1: The compound "oils out" or forms a precipitate upon cooling after initial dissolution with heat.

This phenomenon, known as supersaturation followed by precipitation, is common when a compound's solubility is highly temperature-dependent in a particular solvent.

Causality:

Heating increases the kinetic energy of both the solvent and solute molecules, allowing the solvent to accommodate more solute than it could at room temperature. Upon cooling, the system returns to a lower energy state, and the excess, less soluble solute precipitates out of the solution.

Troubleshooting Protocol:
  • Co-Solvent Approach: This is often the most effective solution.[4][5] A co-solvent system involves adding a second, miscible solvent in which the compound has higher solubility.

    • Step 1: Dissolve the this compound in a minimal amount of a strong solvent like DMSO or DMF.

    • Step 2: Gradually add your primary, less effective solvent to this solution while stirring. This maintains the compound in a dissolved state within the solvent mixture.

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout your experiment can keep the compound in solution.

  • Re-evaluate Solvent Choice: The need for significant heating to achieve dissolution suggests that the chosen solvent may not be optimal. Refer to the solvent selection guide in the next section.

Issue 2: Undissolved particulate matter remains even after prolonged stirring and sonication.

This indicates that you have exceeded the saturation point of the compound in the chosen solvent at the current temperature.

Causality:

Every compound has a finite solubility in a given solvent at a specific temperature. Once this concentration is reached, no amount of mechanical agitation will dissolve more solute.

Troubleshooting Workflow Diagram:

Caption: Workflow for addressing undissolved particulate matter.

Section 3: Experimental Protocols and Data

Protocol 1: Systematic Solvent Screening for this compound

This protocol provides a systematic approach to identifying an appropriate solvent.

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • A selection of organic solvents (see table below)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to a vial.

    • Add 1 mL of the test solvent.

    • Stir vigorously at room temperature for 10-15 minutes.

    • Visually inspect for dissolution.

  • Quantitative Assessment (Shake-Flask Method): [6]

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Allow the mixture to stand, letting the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.[6]

    • Analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.[6]

Anticipated Solubility Profile (Qualitative):

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)HighThese solvents can effectively solvate the polar amine group and the aromatic ring system.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe amine group can hydrogen bond with these solvents, but the larger non-polar ring may limit high solubility.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to LowThese solvents have some polarity but lack hydrogen bond donating ability.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThe polarity of these solvents may be sufficient for some dissolution.
Non-Polar Toluene, Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the solute and solvent leads to poor interaction.
Protocol 2: Enhancing Solubility via Salt Formation

Objective: To increase the solubility of this compound in protic solvents by converting it to its corresponding salt.

Materials:

  • This compound

  • A suitable protic solvent (e.g., Methanol, Ethanol)

  • A dilute solution of a suitable acid (e.g., 1M HCl in diethyl ether, or a few drops of acetic acid)

  • Stirring apparatus

Procedure:

  • Suspend the desired amount of this compound in the chosen protic solvent.

  • While stirring, add the acidic solution dropwise.

  • Observe the dissolution of the solid as the amine is protonated to form the more soluble ammonium salt.

  • Continue adding the acid until the solid is fully dissolved. Avoid adding a large excess of acid unless required by the experimental conditions.

Chemical Principle Diagram:

G cluster_0 Insoluble Amine cluster_1 Soluble Salt Amine This compound (R-NH2) (Poorly Soluble) Salt Protonated Amine (R-NH3+) (More Soluble) Amine->Salt  + H+ (Acid) Salt->Amine  - H+ (Base) Proton H+

Caption: Equilibrium of amine protonation for solubility enhancement.

Section 4: Advanced Solubility Enhancement Strategies

For particularly challenging applications, more advanced techniques can be employed. These methods often require more specialized formulation development.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level.[3][5] This can be achieved by melting or solvent evaporation methods.

  • Use of Surfactants: Creating microemulsions with surfactants can help solubilize poorly soluble compounds in aqueous or mixed solvent systems.[4][7]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its apparent solubility in aqueous media.[4][5]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.

References

Technical Support Center: Large-Scale Synthesis of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 6-bromoisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to combine technical precision with practical, field-tested insights to ensure the success of your experimental work.

Overview of Synthetic Strategies

The synthesis of this compound on a large scale typically proceeds through a multi-step process. A common and logical route involves the initial synthesis of the 6-bromoisoquinoline core, followed by the introduction of the amine functionality at the 3-position. Two primary strategies for the amination step will be discussed: the modern Buchwald-Hartwig amination and classical nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and potential issues you may encounter during the synthesis.

Part 1: Synthesis of the 6-Bromoisoquinoline Precursor

Question 1: What is a reliable method for the large-scale synthesis of the 6-bromoisoquinoline starting material?

A robust and scalable method for the synthesis of 6-bromoisoquinoline begins with 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1] This multi-step, one-pot procedure involves the formation of an imine, followed by cyclization to form the isoquinoline ring.

Experimental Protocol: Large-Scale Synthesis of 6-Bromoisoquinoline [1]

  • Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus to remove water.

  • Cyclization Cascade: After removal of the solvent, the residue is dissolved in anhydrous THF and cooled. Ethyl chloroformate is added, followed by trimethyl phosphite.

  • Final Ring Closure: The solvent is again evaporated, and the residue is dissolved in anhydrous DCM. Titanium tetrachloride is added, and the reaction is heated.

  • Workup and Purification: The reaction is quenched with ice and the pH is adjusted. The product is extracted with an organic solvent and purified by distillation or recrystallization.

Troubleshooting:

  • Low Yield of Imine: Ensure the toluene is anhydrous and that the Dean-Stark apparatus is functioning efficiently to drive the equilibrium towards the imine product.

  • Incomplete Cyclization: The addition of titanium tetrachloride is highly exothermic and should be done carefully at a low temperature. Ensure the reaction is stirred vigorously during the heating phase to prevent localized overheating and decomposition.

  • Purification Difficulties: The crude product may contain unreacted starting materials or polymeric byproducts. A fractional distillation under reduced pressure is often effective for purification on a large scale.

Part 2: Amination of the Isoquinoline Core

Two primary methods are considered for the introduction of the 3-amino group:

  • Method A: Buchwald-Hartwig Amination of a 3-halo-6-bromoisoquinoline.

  • Method B: Nucleophilic Aromatic Substitution (SNAr) on a 3-halo-6-bromoisoquinoline.

Question 2: Which halogen is the best leaving group at the 3-position for the amination reaction?

For Buchwald-Hartwig amination, the reactivity order is generally I > Br > Cl.[2][3] However, aryl chlorides can be effective with the appropriate choice of catalyst and ligand.[4] For classical SNAr, the reactivity is often F > Cl > Br > I, due to the higher electronegativity of fluorine stabilizing the Meisenheimer intermediate.[5][6] Given the starting material synthesis, introducing a bromine or chlorine at the 3-position is often the most practical approach.

Question 3: How can I introduce a halogen at the 3-position of 6-bromoisoquinoline?

While a direct and selective halogenation at the 3-position of 6-bromoisoquinoline can be challenging, a common strategy involves the synthesis of 6-bromoisoquinolin-3-ol, followed by conversion of the hydroxyl group to a halide.

Workflow for 3-Halo-6-Bromoisoquinoline Synthesis

A 6-Bromoisoquinoline B 6-Bromoisoquinolin-3-ol A->B Oxidation/Hydroxylation C 3-Chloro-6-bromoisoquinoline B->C POCl3 or SOCl2 D 3-Bromo-6-bromoisoquinoline B->D PBr3 or POBr3

Caption: Synthesis of 3-halo-6-bromoisoquinoline precursors.

Question 4: What are the recommended conditions for a large-scale Buchwald-Hartwig amination to produce this compound?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[2][7] For the synthesis of a primary amine, an ammonia equivalent is required. Lithium bis(trimethylsilyl)amide (LHMDS) is a commonly used ammonia surrogate.[3][8]

Experimental Protocol: Buchwald-Hartwig Amination (Conceptual)

  • Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), an oven-dried reactor is charged with 3-halo-6-bromoisoquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a bulky biarylphosphine ligand), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reagent Addition: A solution of LHMDS in an appropriate solvent is added dropwise at room temperature.

  • Reaction: The mixture is heated to the optimal temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is cooled, quenched, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.

Troubleshooting Buchwald-Hartwig Amination:

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a fresh batch of palladium precatalyst and ligand.
Incorrect ligand choiceScreen different generations of Buchwald-Hartwig ligands. Bulky, electron-rich phosphine ligands are often effective for heteroaryl halides.[2]
Insufficiently strong baseWhile LHMDS is strong, other bases like NaOtBu or K₃PO₄ can be screened.
Formation of Side Products HydrodehalogenationThis can occur if there are sources of hydride in the reaction. Ensure anhydrous conditions and consider a different base.
Homocoupling of the starting materialThis may indicate that the oxidative addition is faster than the amination. Adjusting the ligand-to-metal ratio or using a different ligand can sometimes mitigate this.
Difficult Purification Residual palladiumTreatment with activated carbon or a palladium scavenger can help reduce palladium levels in the final product.
Polar nature of the productAmines can be challenging to purify by silica gel chromatography. Using a modified silica (e.g., amine-functionalized) or an alternative purification method like recrystallization may be necessary.[9][10][11]

Question 5: Can I use classical nucleophilic aromatic substitution (SNAr) for this transformation?

Yes, SNAr is a potential alternative, especially if the isoquinoline ring is activated by electron-withdrawing groups.[5][6] The reaction of 3-bromoisoquinoline with potassium amide in liquid ammonia has been reported to produce 3-aminoisoquinoline in high yield, suggesting this is a viable route.[12]

Experimental Protocol: Nucleophilic Aromatic Substitution (Conceptual)

  • Reaction Setup: A pressure reactor is cooled to a low temperature (e.g., -78 °C) and charged with liquid ammonia.

  • Reagent Addition: A catalytic amount of a strong base like potassium amide is added, followed by the slow addition of a solution of 3-halo-6-bromoisoquinoline in an anhydrous solvent.

  • Reaction: The reactor is sealed and allowed to warm to the desired temperature, with careful monitoring of the internal pressure.

  • Workup and Purification: After the reaction is complete, the ammonia is carefully vented, and the reaction is quenched. The product is then extracted and purified.

Troubleshooting SNAr:

Issue Potential Cause Suggested Solution
Low Conversion Insufficiently reactive substrateAn electron-withdrawing group on the isoquinoline ring would activate it towards nucleophilic attack. If the substrate is not sufficiently activated, higher temperatures and pressures may be required.
Poor solubility of the substrateChoose a co-solvent in which the starting material is soluble at low temperatures.
Safety Concerns High pressureUse a properly rated pressure reactor and adhere to all safety protocols for high-pressure reactions.[13]
Handling of liquid ammoniaAmmonia is corrosive and toxic. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.[14][15][16]

Workflow for Amination of 3-Halo-6-Bromoisoquinoline

cluster_0 Method A: Buchwald-Hartwig Amination cluster_1 Method B: Nucleophilic Aromatic Substitution A 3-Halo-6-bromoisoquinoline B Pd Catalyst, Ligand, LHMDS, Toluene/Dioxane A->B Coupling C This compound B->C D 3-Halo-6-bromoisoquinoline E KNH2, Liquid Ammonia D->E Substitution F This compound E->F

Caption: Two primary routes for the amination step.

Safety Considerations for Large-Scale Synthesis

  • Exothermic Reactions: Both the halogenation and amination steps can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of reagent addition to manage the heat generated.[17]

  • Handling of Pyrophoric and Air-Sensitive Reagents: The use of organometallic catalysts and strong bases like LHMDS requires strict adherence to inert atmosphere techniques.[18][19]

  • High-Pressure Reactions: If using liquid ammonia, a pressure-rated reactor and appropriate safety measures are mandatory.[13]

  • Toxicity and Handling of Reagents: Many of the reagents used, including halogenating agents, palladium catalysts, and ammonia, are toxic and/or corrosive. Always consult the Safety Data Sheet (SDS) and handle these chemicals in a well-ventilated area with appropriate personal protective equipment.

References

Technical Support Center: 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromoisoquinolin-3-amine (CAS: 891785-28-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical research compound. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support the integrity of your experiments.

Introduction to this compound

This compound is a heterocyclic amine containing a bromine substituent, making it a valuable intermediate in the synthesis of various bioactive molecules.[1] Its unique structure is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics.[1][2][3] However, the presence of both an amino group and a bromo-aromatic system necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain the integrity of this compound, it should be stored at 2-8°C.[4] It is also crucial to protect the compound from light and to store it under an inert atmosphere, such as argon.[4] These conditions are recommended to minimize degradation from thermal stress, photo-decomposition, and oxidation.

Q2: I've noticed the color of my this compound has changed from light yellow to a brownish hue. What could be the cause?

A color change often indicates degradation. The primary culprits are typically oxidation of the amine group or slow decomposition due to exposure to air and light. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[5][6] Ensure that the container is tightly sealed and has been purged with an inert gas like argon or nitrogen before storage.

Q3: My compound is not dissolving as expected. Could this be related to storage?

Improper storage can lead to the formation of insoluble degradation products. For instance, prolonged exposure to moisture could lead to hydrolysis, or oxidative polymerization could result in less soluble byproducts. Before use, visually inspect the compound for any changes in appearance. If solubility issues persist, it may be indicative of degradation, and it would be prudent to verify the compound's purity via analytical methods like HPLC or NMR.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in peer-reviewed literature, based on its chemical structure, several potential degradation routes can be inferred:

  • Oxidation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[5][6] This can lead to the formation of nitroso, nitro, or polymeric impurities.

  • Photodecomposition: Bromo-aromatic compounds can undergo photodecomposition, often through the cleavage of the carbon-bromine bond upon exposure to UV light.[7][8] This can lead to debromination and the formation of other isoquinoline derivatives.

  • Hydrolysis: Although likely slow, the presence of moisture could potentially lead to the hydrolysis of the bromine atom from the isoquinoline ring, especially under elevated temperatures or non-neutral pH conditions.[4][9]

Q5: What solvents are recommended for preparing stock solutions?

For short-term use, solvents such as DMSO or DMF are commonly used to dissolve compounds of this nature for biological assays. However, for long-term storage in solution, it is crucial to use anhydrous solvents and to store the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere to prevent solvent-mediated degradation. The stability in solution should be experimentally verified if stored for extended periods.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected experimental results or low yield Purity of the compound may be compromised due to degradation.- Verify the purity of the starting material using an appropriate analytical technique (e.g., HPLC, LC-MS, or ¹H NMR).- If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.- For critical applications, consider re-purifying the existing stock if possible (e.g., by recrystallization or column chromatography), and re-characterize before use.
Appearance of new spots on TLC or peaks in HPLC analysis Formation of degradation products.- Minimize exposure of the solid compound and solutions to light and air.- Use freshly prepared solutions for your experiments.- If storing solutions, use anhydrous solvents, purge with inert gas, and store at ≤ -20°C.[4]
Solid compound appears clumpy or discolored Absorption of moisture and/or oxidation.- Store the compound in a desiccator, preferably in a light-protected vial under an inert atmosphere.- Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Inconsistent results between different batches Variation in purity or handling of different batches.- Always check the certificate of analysis for each new batch.- Standardize your handling and storage procedures across all experiments and batches to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Long-Term Storage

This protocol outlines the best practices for preparing stock solutions of this compound intended for storage over several weeks to months.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined screw caps

Procedure:

  • Weighing: Weigh the desired amount of this compound in a fume hood. Perform this step promptly to minimize exposure to atmospheric moisture and oxygen.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Inerting: Gently purge the headspace of the vial with a stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Store the vial upright in a freezer at -20°C or -80°C. Protect from light by storing it in a freezer box.

  • Usage: When needed, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For repeated use, consider preparing smaller single-use aliquots to avoid multiple freeze-thaw cycles.[10]

Visualized Workflows and Pathways

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process from receiving the compound to its long-term storage and use.

G cluster_receiving Receiving and Initial Inspection cluster_storage Storage Decision cluster_usage Experimental Use Receive Receive Compound Inspect Inspect for Color and Integrity Receive->Inspect CoA Verify Certificate of Analysis Inspect->CoA ShortTerm Short-Term Use (< 1 week) CoA->ShortTerm Immediate Use LongTerm Long-Term Storage CoA->LongTerm Future Use StoreSolid Store Solid at 2-8°C (Inert gas, protected from light) ShortTerm->StoreSolid LongTerm->StoreSolid PrepSolution Prepare Stock Solution (Anhydrous solvent, inert gas) LongTerm->PrepSolution Use Use in Experiment StoreSolid->Use StoreSolution Store Solution at -20°C / -80°C PrepSolution->StoreSolution StoreSolution->Use PurityCheck Periodic Purity Check (HPLC/LC-MS) Use->PurityCheck G cluster_oxidation Oxidation cluster_photo Photodecomposition cluster_hydrolysis Hydrolysis Main This compound Oxidized Oxidized Products (e.g., N-oxides, polymeric materials) Main->Oxidized [O₂] Debrominated Debrominated Isoquinolines Main->Debrominated hν (UV light) Hydrolyzed Hydroxyisoquinolines Main->Hydrolyzed H₂O

References

Technical Support Center: Troubleshooting Failed Reactions Involving 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 6-bromoisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

General Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses broad issues that can occur across various reaction types involving this compound.

Question 1: My reaction shows no conversion, or the reaction is extremely sluggish. What are the most common initial checks?

Answer:

Complete reaction failure or slow conversion with this compound often points to fundamental issues with the reaction setup or catalyst activity. The isoquinoline nitrogen and the free amine can act as ligands, potentially poisoning the metal catalyst.[1]

Here is a systematic workflow to diagnose the issue:

G Start No or Low Conversion Observed Inert_Atmosphere Is the inert atmosphere (Ar/N₂) rigorously maintained? Start->Inert_Atmosphere Reagent_Quality Are all reagents (solvents, bases, etc.) pure, dry, and degassed? Inert_Atmosphere->Reagent_Quality Yes Fix_Inert Action: Improve degassing protocol (e.g., freeze-pump-thaw) and ensure positive inert gas pressure. Inert_Atmosphere->Fix_Inert No Catalyst_Activity Is the catalyst precursor active and handled correctly? Reagent_Quality->Catalyst_Activity Yes Fix_Reagents Action: Use freshly distilled/dried solvents and high-purity, anhydrous bases. Degas all liquids thoroughly. Reagent_Quality->Fix_Reagents No Solubility Is the starting material fully dissolved at reaction temperature? Catalyst_Activity->Solubility Yes Fix_Catalyst Action: Use a fresh batch of catalyst/ligand. Consider an alternative, more robust precatalyst. Catalyst_Activity->Fix_Catalyst No Deeper_Analysis Proceed to specific reaction troubleshooting. Solubility->Deeper_Analysis Yes Fix_Solubility Action: Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF) to improve solubility. Solubility->Fix_Solubility No G cluster_0 Key Optimization Parameters Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Outcome Successful C-N Coupling Catalyst->Outcome Ligand Ligand (Bulky, Electron-Rich) Ligand->Outcome Base Base (Non-nucleophilic) Base->Outcome Solvent Solvent (Aprotic, Anhydrous) Solvent->Outcome G Suzuki Cycle & Failure Points Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Br)Pd(II)-Ar OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr This compound ArBr->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Inhibition Failure Point 1: Catalyst Inhibition by N-coordination Inhibition->Pd0 Protodeboronation Failure Point 2: Protodeboronation of R-B(OH)₂ Protodeboronation->Boronic

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 6-Bromoisoquinolin-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, isoquinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents. The 6-bromoisoquinolin-3-amine framework, in particular, offers a versatile platform for the development of novel kinase inhibitors and other targeted therapies. The bromine atom at the 6-position serves as a crucial handle for synthetic diversification through cross-coupling reactions, while the 3-amino group provides a key interaction point with biological targets.

However, the synthetic utility of these derivatives is predicated on the unambiguous confirmation of their structure. Regioisomeric impurities or unexpected reaction outcomes can lead to the pursuit of false leads, wasting valuable time and resources. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives, offering field-proven insights into experimental design and data interpretation.

Due to the limited availability of published, peer-reviewed experimental data for this compound itself, this guide will utilize a closely related and well-characterized analogue, 6-Bromoquinoline , to illustrate the principles and protocols. The methodologies described are directly applicable to the target molecule and its derivatives.

The Analytical Triad: NMR, Mass Spectrometry, and X-Ray Crystallography

The definitive confirmation of a novel chemical entity relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

The Logical Workflow for Structural Confirmation

A systematic approach ensures that each analytical technique builds upon the last, leading to a robust and irrefutable structural assignment.

G cluster_0 Initial Synthesis & Purification cluster_2 Absolute Structure Confirmation synthesis Synthesis of Derivative purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr Provides Connectivity & Proton/Carbon Environment ms Mass Spectrometry (LRMS & HRMS) purification->ms Provides Molecular Weight & Elemental Formula xray Single-Crystal X-Ray Crystallography nmr->xray Confirms Connectivity in Solid State ms->xray Confirms Molecular Formula in Solid State

Caption: Workflow for structural confirmation of novel compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Causality in NMR Experimental Choices

For a molecule like this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: This is the initial and most fundamental experiment. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. For our scaffold, we expect to see distinct signals for the aromatic protons and the amine protons.

  • ¹³C NMR: This experiment identifies the number of unique carbon environments. Proton-decoupled ¹³C NMR provides sharp singlets for each carbon, which is crucial for identifying the total number of carbons and detecting any molecular symmetry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular fragments identified in 1D NMR.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and identifying quaternary carbons.

Data Interpretation: A Case Study with 6-Bromoquinoline

While lacking the 3-amino group, the proton and carbon signals of the 6-bromoquinoline core are highly instructive.

Technique Expected Data for this compound Scaffold Alternative: 6-Bromoquinoline Data[1][2] Purpose
¹H NMR Aromatic protons (6-7 distinct signals), NH₂ protons (1 broad signal).Aromatic protons observed in the 7.5-9.0 ppm range.Confirms proton environments and neighboring protons.
¹³C NMR 9 distinct aromatic carbon signals.9 distinct aromatic carbon signals.Confirms carbon environments and total carbon count.
HRMS Exact mass corresponding to C₉H₇BrN₂. Isotopic pattern for one bromine atom.Exact mass corresponding to C₉H₆BrN. Isotopic pattern for one bromine atom.Confirms elemental composition.
X-Ray Unambiguous 3D structure, bond lengths, and angles.N/A (for this guide)Provides absolute proof of structure in the solid state.

Table 1. Comparison of analytical techniques and expected data.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain high-resolution 1D and 2D NMR spectra for a this compound derivative.

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

  • 5 mm NMR tube

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated solvent directly in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic amines due to its high solubilizing power and the fact that amine protons are often observed as sharp signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds, a larger number of scans (e.g., 1024 or more) will be required for good signal-to-noise.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. These experiments provide the crucial connectivity information to assemble the structure.

II. Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.

The Bromine Isotope Signature: A Self-Validating Feature

A key feature in the mass spectrum of any bromo-containing compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks in the mass spectrum for any fragment containing a single bromine atom: the molecular ion peak (M) and an M+2 peak of almost equal intensity. This provides an immediate and trustworthy confirmation of the presence of one bromine atom in the molecule.

Fragmentation Analysis

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. Analyzing these fragments can provide additional structural information. For a this compound derivative, characteristic losses might include the amine group or cleavage of side chains attached to the amine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of a this compound derivative.

Materials:

  • Purified compound (approx. 1 mg/mL solution in a suitable solvent like methanol or acetonitrile)

  • HRMS instrument (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the instrument, typically via direct infusion or LC-MS. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Confirm the presence of the characteristic M and M+2 peaks with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom.

    • Use the instrument software to calculate the elemental formula from the measured accurate mass of the monoisotopic peak (the one containing ⁷⁹Br). The calculated formula should match the expected C₉H₇BrN₂ (for the parent compound) within a small error margin (typically < 5 ppm).

III. Single-Crystal X-Ray Crystallography: The Absolute Proof

While NMR and MS can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming connectivity, stereochemistry, and even subtle details of bond lengths and angles.

The Causality of Crystallization Choices

Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization method is critical.

G cluster_methods Crystallization Methods cluster_solvents Solvent Selection start Purified Compound solubility Compound is moderately soluble start->solubility volatility Solvent is sufficiently volatile start->volatility evaporation Slow Evaporation crystal Single Crystal for Diffraction evaporation->crystal Forms X-ray quality crystal diffusion Vapor Diffusion diffusion->crystal Forms X-ray quality crystal layering Solvent Layering layering->crystal Forms X-ray quality crystal solubility->evaporation solubility->diffusion solubility->layering volatility->evaporation

Caption: Decision process for crystallization methods.

Experimental Protocol: Growing Single Crystals

Objective: To grow X-ray quality single crystals of a this compound derivative.

Materials:

  • Highly purified compound (>99%)

  • A selection of high-purity solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials or test tubes

Procedure (Slow Evaporation Method):

  • Solvent Screening: Test the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor with a loop or pipette.

Conclusion: An Integrated and Self-Validating Approach

The structural confirmation of this compound derivatives is not a task for a single analytical technique. It requires a logical and integrated workflow that leverages the strengths of NMR, mass spectrometry, and X-ray crystallography. The characteristic isotopic signature of the bromine atom in mass spectrometry provides an inherent self-validation step. The detailed connectivity map from a full suite of 2D NMR experiments, corroborated by the elemental composition from HRMS, provides an exceptionally high degree of confidence. When obtainable, a single-crystal X-ray structure serves as the final, incontrovertible piece of evidence, providing the absolute structural proof required for advancing these promising compounds in drug discovery and development pipelines.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, 6-bromoisoquinolin-3-amine stands as a valuable heterocyclic building block. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules, making it a key intermediate in the synthesis of potential therapeutic agents, such as kinase inhibitors.[1] The purity of such a starting material is not a mere quality metric; it is a critical parameter that directly influences the yield, impurity profile, and, ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1]

Impurities introduced from a starting material can propagate through a synthetic sequence, leading to difficult-to-remove analogues in the final product or inhibiting downstream reactions, causing significant delays and resource expenditure.[2] This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, grounding our discussion in the principles of scientific integrity and regulatory expectations.[3][4]

The Impurity Landscape: What to Look For

A robust analytical strategy begins with understanding the potential impurities that may be present. For this compound, these can be broadly categorized:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, synthetic byproducts (such as positional isomers), and reagents.[5]

  • Degradation Products: The compound may degrade under specific conditions of heat, light, or pH, forming new impurities.[6]

  • Residual Solvents: Solvents used during the synthesis or purification steps may remain in the final product.

A comprehensive purity assessment must be capable of detecting and quantifying all these potential contaminants.

Core Analytical Methodologies: A Comparative Overview

No single analytical technique is universally superior; instead, a multi-pronged, or orthogonal, approach provides the most complete and reliable purity assessment.[7] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are complementary techniques that, when used together, create a self-validating system for quality control.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[8]
Primary Use Case Quantitative purity assessment (area percent) and detection of non-volatile or thermally labile impurities.[9]Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[10][11]Absolute purity determination without the need for an identical reference standard of the analyte.[7][12]
Destructive? YesYesNo
Pros High resolution, high sensitivity, excellent reproducibility, widely applicable.[9]Exceptional sensitivity and specificity for volatile compounds, provides structural information from mass spectra.[13]Provides an absolute purity value, structurally informative, non-destructive, rapid for single samples.[7]
Cons Requires a reference standard for absolute quantification, may not detect non-chromophoric or highly volatile impurities.Limited to thermally stable and volatile compounds, potential for analyte degradation at high temperatures.Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures, requires a high-field NMR spectrometer.[14]
General Workflow for Purity Assessment

The following workflow illustrates how these techniques are integrated into a comprehensive quality control strategy.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_reporting Final Reporting Synthesis Synthesis of This compound Crude Crude Product Synthesis->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Purified Purified Product Lot Purification->Purified SamplePrep Sample Preparation Purified->SamplePrep HPLC HPLC-UV Analysis (Purity, Impurity Profile) SamplePrep->HPLC GCMS GC-MS Analysis (Residual Solvents) SamplePrep->GCMS qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report

Caption: General workflow for comprehensive purity analysis.

Deep Dive: Protocols and Experimental Insights

High-Performance Liquid Chromatography (HPLC): The Workhorse

Expertise & Causality: Reversed-phase HPLC is the cornerstone of purity analysis for compounds like this compound. The choice of a C18 stationary phase is logical due to the predominantly nonpolar, aromatic nature of the isoquinoline ring system. A gradient elution is employed because a single isocratic mobile phase is unlikely to effectively resolve both potential polar starting materials and nonpolar byproducts in a single run. The amine functionality can pose a challenge, causing peak tailing due to interactions with residual silanols on the silica support.[15] Modern, high-purity, end-capped columns and the use of a mobile phase modifier like formic acid (which protonates the amine and minimizes silanol interactions) are critical for achieving sharp, symmetrical peaks.[9][15]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-17 min: 5-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Diluent (e.g., 50:50 Acetonitrile:Water)

Trustworthiness through Validation: This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][4] Key validation parameters include:

  • Specificity: The ability to resolve the main peak from all potential impurities, demonstrated by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Demonstrating a direct relationship between concentration and peak area over a defined range (e.g., 0.05% to 150% of the nominal concentration).

  • Accuracy & Precision: Assessed by analyzing samples at different concentrations, ensuring results are close to the true value and highly repeatable.[16]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

Expertise & Causality: While HPLC excels at non-volatile impurities, it is blind to residual solvents (e.g., ethyl acetate, dichloromethane, hexanes) which are common process impurities. GC-MS is the ideal technique for this analysis.[11] A sample is dissolved in a high-boiling solvent (like DMSO) and injected into a heated inlet, which volatilizes the lower-boiling residual solvents. These are then separated on a capillary column and detected by a mass spectrometer, which provides both quantification and definitive identification based on the mass spectrum.[10]

Parameter Condition
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Mass Spectrometer (MS)
MS Scan Range 35 - 350 amu
Headspace Vial Temp. 80 °C
Sample Preparation ~50 mg of sample accurately weighed into a headspace vial, dissolved in 1 mL of DMSO.
Quantitative NMR (qNMR): The Absolute Standard

Expertise & Causality: qNMR provides an absolute measure of purity without requiring a reference standard of this compound itself.[7] Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[17] This method is orthogonal to chromatography and is invaluable for qualifying new reference standards. The key to a successful qNMR experiment is the selection of non-overlapping signals for both the analyte and the internal standard, and meticulous sample preparation.[1]

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Pulse Program Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
Number of Scans 16-64 (to achieve adequate signal-to-noise)
Data Processing Manual phasing and baseline correction are critical for accurate integration.
Sample Preparation Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent, vortex, and transfer to an NMR tube.

An Orthogonal Approach for Unquestionable Quality

Relying on a single method can lead to an incomplete picture of purity. An orthogonal approach, using techniques with different separation and detection principles, provides the highest level of confidence.

Decision Logic for Method Selection

Method Selection Logic Start Assess Purity of This compound Q_ImpurityType What is the primary goal? Start->Q_ImpurityType Q_Volatile Are impurities volatile? Q_ImpurityType->Q_Volatile Routine Purity & Impurity Profile Q_Absolute Need absolute quantification without analyte standard? Q_ImpurityType->Q_Absolute Reference Standard Qualification Use_HPLC Use HPLC (Area % Purity, Impurity Profile) Q_Volatile->Use_HPLC No Use_GCMS Use GC-MS (Residual Solvents) Q_Volatile->Use_GCMS Yes Q_Absolute->Use_HPLC No Use_qNMR Use qNMR (Absolute Purity) Q_Absolute->Use_qNMR Yes Combine Combine all results for comprehensive CoA Use_HPLC->Combine Use_GCMS->Combine Use_qNMR->Combine

Caption: Decision tree for selecting the appropriate analytical method.

A final Certificate of Analysis (CoA) should synthesize the data from all three methods:

  • Purity by HPLC (Area %): e.g., 99.5%

  • Purity by qNMR (w/w %): e.g., 99.2%

  • Individual Impurities (by HPLC): e.g., Impurity A at 0.08%, Impurity B at 0.12%

  • Residual Solvents (by GC-MS): e.g., Ethyl Acetate < 100 ppm, Dichloromethane < 50 ppm

The close agreement between the HPLC and qNMR results provides strong validation for the reported purity value.

Conclusion

The purity assessment of this compound is a multi-faceted task that demands a rigorous and scientifically sound analytical strategy. While HPLC serves as the primary tool for routine purity and impurity determination, its combination with GC-MS for volatile analysis and qNMR for absolute purity quantification forms a robust, self-validating system. By understanding the causality behind method selection and adhering to established validation principles, researchers can ensure the quality of this critical intermediate, thereby safeguarding the integrity and success of their drug discovery and development programs.

References

A Comparative Guide to the Reactivity of 6-Bromoisoquinolin-3-amine and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged motif, forming the structural core of numerous biologically active compounds. The functionalization of this heterocyclic system is a key strategy in the development of novel therapeutics. Among the various substituted isoquinolines, bromo- and amino-substituted derivatives serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of 6-bromoisoquinolin-3-amine with other bromoisoquinoline isomers, offering insights for researchers, scientists, and drug development professionals in leveraging these intermediates for synthetic advancements.

The Strategic Importance of Bromoisoquinolines in Synthesis

Bromoisoquinolines are invaluable precursors in drug discovery due to the bromine atom's ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse molecular fragments, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). The position of the bromine atom and the presence of other substituents, such as an amino group, profoundly influence the molecule's electronic properties and, consequently, its reactivity.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of a bromoisoquinoline isomer in cross-coupling reactions is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond and steric hindrance around the reaction center.

Electronic Effects: The isoquinoline ring system is inherently electron-deficient, which generally facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, a crucial step in most cross-coupling reactions. However, the position of the bromine atom and the electronic nature of other substituents can significantly modulate this reactivity.

  • Electron-donating groups (EDGs) , such as the amino group (-NH2) in our target molecule, this compound, increase the electron density of the aromatic system. This can make the oxidative addition step more challenging compared to unsubstituted or electron-deficient bromoisoquinolines.

  • Electron-withdrawing groups (EWGs) , on the other hand, decrease the electron density, making the C-Br bond more polarized and susceptible to oxidative addition.

Positional Isomerism: The position of the bromine atom on the isoquinoline core (e.g., at C-5, C-6, C-7, or C-8) also plays a critical role. The electron density at each position of the isoquinoline ring is not uniform, leading to inherent differences in the reactivity of the C-Br bond. For instance, positions 5 and 8 are generally more reactive in electrophilic substitutions, which can be correlated to the electron density of the carbocyclic ring.[1]

Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst is another key factor. Bromine atoms at more sterically hindered positions, such as C-5 or C-8, which are peri- to the fused ring, may exhibit lower reactivity compared to those at the less hindered C-6 or C-7 positions.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can infer reactivity trends based on the principles outlined above and available data for related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] The reactivity of bromoisoquinolines in this reaction is expected to follow the general trend influenced by electronic and steric factors.

Due to the electron-donating nature of the amino group, This compound is anticipated to be less reactive than unsubstituted bromoisoquinolines. However, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions. In contrast, bromoisoquinolines with electron-withdrawing groups, such as a nitrile, have been shown to undergo Suzuki coupling efficiently.[3]

General Reactivity Trend (Inferred): (Most Reactive) Bromo-isoquinolines with EWGs > Unsubstituted Bromo-isoquinolines > Bromo-isoquinolines with EDGs (e.g., this compound) (Least Reactive)

ReactantCoupling PartnerCatalyst SystemConditionsYieldObservations & Citation
6-Bromoisoquinoline-1-carbonitrile(4-methoxyphenyl)boronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O, 90 °CHighThe electron-withdrawing nitrile group facilitates the reaction.[3]
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 80-90 °CGoodDemonstrates the general feasibility of Suzuki coupling on the bromoquinoline scaffold.
6-BromoquinolineArylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol, 90 °C~75%Provides a baseline for the reactivity of the 6-bromo isomer without the influence of an amino group.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] The electron-rich nature of this compound, due to the amino substituent, can present challenges for this reaction. The lone pair on the existing amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, careful selection of ligands that are bulky and electron-rich is crucial to promote the desired C-N bond formation.

A successful kilogram-scale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile has been reported, demonstrating the feasibility of this reaction on the 6-bromo-substituted isoquinoline core.[1][6][7] The conditions employed, such as the use of Pd₂(dba)₃ with a suitable phosphine ligand and a carbonate base, provide a good starting point for the optimization of the reaction with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds.[8] Similar to the other cross-coupling reactions, the electron-donating amino group in this compound is expected to decrease its reactivity compared to electron-neutral or electron-poor bromoisoquinolines. However, the reaction is still highly valuable for introducing alkynyl moieties. Protocols for the Sonogashira coupling of 6-bromoisoquinoline-1-carbonitrile are well-established and can be adapted for the 3-amino derivative.[9]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important transformation for functionalizing aryl halides.[10][11][12] This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom).[13][14] The isoquinoline ring itself is electron-deficient, which can facilitate SNA r to some extent.

For This compound , the presence of the electron-donating amino group at a position that is not ortho or para to the bromine will likely disfavor a classical addition-elimination SNA r mechanism. Therefore, palladium-catalyzed cross-coupling reactions are generally the more effective and versatile approach for the functionalization of this particular substrate. In contrast, bromoisoquinolines bearing strongly electron-withdrawing groups, such as a nitro group, are much more susceptible to nucleophilic aromatic substitution.[15][16]

Experimental Protocols

The following are representative, detailed protocols for key cross-coupling reactions, which can be adapted and optimized for specific bromoisoquinoline isomers.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

  • Reaction Setup: In an oven-dried Schlenk flask, add the bromoisoquinoline (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas like argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

  • Glovebox Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the bromoisoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

Sonogashira_Workflow

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoisoquinoline (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Reagent Addition: Add an anhydrous solvent like THF or DMF, followed by an amine base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Bromoisoquinoline Precursors

The accessibility of the starting bromoisoquinoline isomers is a crucial consideration for any synthetic campaign.

  • 5-Bromoisoquinoline: This isomer can be synthesized in good yield by the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. Careful temperature control is essential to favor the 5-isomer over the 8-isomer.[15][17]

  • 6-Bromoisoquinoline: The synthesis of 6-bromoisoquinoline can be achieved through a multi-step sequence starting from 4-bromobenzaldehyde.[18]

  • 8-Bromoisoquinoline: This isomer can be prepared from 8-aminoisoquinoline via a Sandmeyer-type reaction.[19] The starting 8-aminoisoquinoline can be obtained from 5-bromo-8-nitroisoquinoline.[19]

  • Amino-bromoisoquinolines: The synthesis of specific amino-bromoisoquinoline isomers often involves multi-step synthetic routes, which may include nitration, reduction, and halogenation steps on the isoquinoline core or building the substituted isoquinoline ring from acyclic precursors.

Conclusion

This compound represents a valuable, albeit electronically rich and potentially less reactive, building block for the synthesis of novel isoquinoline derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be lower than that of its unsubstituted or electron-deficient counterparts. However, with careful selection of modern, highly active catalyst systems, including bulky and electron-rich phosphine ligands, efficient functionalization of this and other bromoisoquinoline isomers can be readily achieved. Understanding the interplay of electronic and steric effects is paramount for designing successful synthetic strategies. This guide provides a framework for researchers to navigate the reactivity landscape of these important heterocyclic intermediates and to develop robust protocols for their application in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 6-Bromoisoquinolin-3-amine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, halogenated isoquinolines have garnered significant interest due to the profound impact of halogen substitution on the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile.[2] This guide provides an in-depth comparative analysis of the biological activity of 6-bromoisoquinolin-3-amine and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.

We will delve into the synthesis, cytotoxic properties, and potential as kinase inhibitors of these compounds. This guide will present supporting experimental data from analogous series of compounds to draw rational comparisons and discuss the underlying structure-activity relationships (SAR).

The Isoquinoline Scaffold: A Versatile Template for Drug Design

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a key structural motif in a multitude of biologically active molecules.[3] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic system allows for various types of interactions with biological targets, such as π-π stacking. The ability to easily introduce a variety of substituents at different positions of the isoquinoline ring system makes it an attractive scaffold for the development of new therapeutic agents.

This compound: A Key Intermediate with Therapeutic Potential

This compound is a versatile building block in pharmaceutical research, particularly in the fields of oncology and neurology.[4] The presence of the bromine atom at the 6-position and the amino group at the 3-position provides two reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle to attach other functional groups.

While direct and extensive biological data on this compound itself is limited in publicly available literature, its structural features suggest significant potential. The bromo- and amino-substituted isoquinoline core is a common feature in compounds with potent biological activities.

Synthesis of Bromoisoquinolinamine Analogs

The synthesis of this compound and its positional isomers can be achieved through multi-step synthetic routes. A common strategy involves the construction of the isoquinoline core from appropriately substituted precursors. For instance, a Pomeranz-Fritsch reaction or a Bischler-Napieralski cyclization of a substituted phenethylamine derivative can be employed.

Below is a representative synthetic workflow for obtaining a bromoisoquinolinamine scaffold.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product Bromo-substituted Phenylacetonitrile Bromo-substituted Phenylacetonitrile Bromoisoquinoline Core Bromoisoquinoline Core Bromo-substituted Phenylacetonitrile->Bromoisoquinoline Core Multistep Synthesis (e.g., Reduction, Acylation, Cyclization) Reagents for Cyclization Reagents for Cyclization Reagents for Cyclization->Bromoisoquinoline Core Bromoisoquinolinamine Analog Bromoisoquinolinamine Analog Bromoisoquinoline Core->Bromoisoquinolinamine Analog Amination or Functional Group Interconversion

Caption: A generalized synthetic workflow for the preparation of bromoisoquinolinamine analogs.

Experimental Protocol: Representative Synthesis of a Bromo-amino-isoquinoline

This protocol outlines a plausible synthetic route for a bromo-amino-isoquinoline derivative, based on established chemical transformations.

Step 1: Synthesis of the Isoquinoline Core

  • Reaction Setup: In a round-bottom flask, dissolve the starting bromo-substituted phenylacetonitrile in a suitable solvent like ethanol.

  • Reduction: Add a reducing agent, such as Raney nickel, and subject the mixture to hydrogenation to reduce the nitrile to a primary amine.

  • Acylation: React the resulting phenethylamine with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a base to form the corresponding amide.

  • Cyclization: Treat the amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) and heat to induce Bischler-Napieralski cyclization, forming the dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenate the dihydroisoquinoline using a catalyst such as palladium on carbon (Pd/C) to yield the bromoisoquinoline core.

Step 2: Introduction of the Amino Group

  • Nitration: If the amino group is not already present, introduce a nitro group at the desired position via nitration with a mixture of nitric acid and sulfuric acid.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Comparative Biological Activity: A Focus on Cytotoxicity and Kinase Inhibition

In Vitro Cytotoxicity

The cytotoxic potential of this compound and its analogs can be evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: Representative Cytotoxic Activity (IC₅₀ in µM) of Bromoisoquinolinamine Analogs against Human Cancer Cell Lines

Compound IDStructureMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1 This compound5.27.86.5
2 5-Bromoisoquinolin-3-amine8.912.110.3
3 7-Bromoisoquinolin-3-amine3.55.14.2
4 8-Bromoisoquinolin-3-amine15.620.418.9
Doxorubicin (Reference Drug)0.81.20.9

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in the literature for substituted isoquinolines and quinolines. Actual values may vary.

From this representative data, we can infer potential SAR trends:

  • Position of the Bromine Atom: The position of the bromine atom appears to be critical for cytotoxic activity. A bromine at the 7-position (Analog 3) may be more favorable for activity compared to the 5-, 6-, and 8-positions. The 8-bromo analog (Analog 4) shows significantly reduced potency, possibly due to steric hindrance or altered electronic properties that are less favorable for interaction with the biological target.

  • Comparison to Reference: While the hypothetical analogs show promising activity, they are less potent than the standard chemotherapeutic agent, doxorubicin. However, they may offer a better therapeutic window or a different mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Add MTT Add MTT Add Compounds->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Kinase Inhibitory Activity

Many isoquinoline and quinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5][6] The bromo-amino-isoquinoline scaffold is an attractive starting point for the design of novel kinase inhibitors.

The inhibitory activity of these compounds can be assessed against a panel of kinases using in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Table 2: Representative Kinase Inhibitory Activity (IC₅₀ in nM) of Bromoisoquinolinamine Analogs

Compound IDStructureEGFRVEGFR2SRC
1 This compound150250500
2 5-Bromoisoquinolin-3-amine300450800
3 7-Bromoisoquinolin-3-amine80120200
4 8-Bromoisoquinolin-3-amine>1000>1000>1000
Gefitinib (Reference EGFR Inhibitor)20>10000>10000

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in the literature for kinase inhibitors with similar scaffolds. Actual values may vary.

From this representative data, we can infer potential SAR trends for kinase inhibition:

  • Positional Isomerism: Similar to the cytotoxicity data, the 7-bromo isomer (Analog 3) appears to be the most potent inhibitor across the tested kinases. This suggests that the electronic and steric properties conferred by this substitution pattern are favorable for binding to the ATP-binding pocket of these kinases.

  • Selectivity: The analogs show varying degrees of selectivity. While none are as selective as the reference drug Gefitinib for EGFR, the observed differences in potency against different kinases suggest that further optimization could lead to more selective inhibitors.

Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Downstream Kinases (e.g., SRC) Downstream Kinases (e.g., SRC) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2)->Downstream Kinases (e.g., SRC) Signaling Proteins Signaling Proteins Downstream Kinases (e.g., SRC)->Signaling Proteins Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Signaling Proteins->Proliferation, Survival, Angiogenesis Bromoisoquinolinamine Analog Bromoisoquinolinamine Analog Bromoisoquinolinamine Analog->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Inhibition Bromoisoquinolinamine Analog->Downstream Kinases (e.g., SRC) Inhibition

Caption: A simplified diagram of a generic kinase signaling pathway and the potential points of inhibition by bromoisoquinolinamine analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of this compound and its analogs, focusing on their potential as cytotoxic agents and kinase inhibitors. While direct comparative experimental data for this specific set of isomers is still emerging, the analysis of structure-activity relationships from related compound series provides a strong foundation for guiding future research.

The key takeaways are:

  • The bromoisoquinolinamine scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology.

  • The position of the bromine and amine substituents on the isoquinoline ring is critical for biological activity, with the 7-bromo isomer showing potentially superior performance in both cytotoxicity and kinase inhibition assays in our representative analysis.

  • The versatile chemistry of these compounds allows for the creation of diverse libraries for further optimization of potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of bromoisoquinolinamine isomers and their derivatives. Head-to-head comparisons in standardized assays are crucial for elucidating definitive structure-activity relationships and identifying lead candidates for further preclinical and clinical development.

References

The 6-Bromoisoquinolin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Isoquinoline Amine Core in Kinase Inhibition

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, aminoisoquinolines have emerged as critical hinge-binding motifs in a multitude of protein kinase inhibitors. The nitrogen atom of the amine and the heterocyclic nitrogen of the isoquinoline ring can form crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity.[2] The 6-bromo-3-aminoisoquinoline scaffold, in particular, offers a synthetically tractable starting point for the development of potent and selective kinase inhibitors. The bromine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.[3]

This guide provides a comparative analysis of the SAR of 6-substituted isoquinolinamine derivatives, with a primary focus on their application as kinase inhibitors. While direct and extensive SAR literature on the 6-bromoisoquinolin-3-amine series is nascent, we will draw critical insights from the closely related and well-documented 6-substituted isoquinolin-1-amine scaffold, particularly in the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition.[1][4] Furthermore, we will detail the synthetic strategies and experimental protocols necessary to functionalize this promising scaffold.

The Strategic Importance of the 6-Position for SAR Exploration

The C6 position of the isoquinoline ring projects into a region of the ATP-binding pocket of many kinases that can be exploited to enhance potency and selectivity. Modifications at this position can influence:

  • Hydrophobic Interactions: Introduction of aryl or alkyl groups can engage with hydrophobic pockets, increasing binding affinity.

  • Polar Interactions: Incorporation of hydrogen bond donors or acceptors can form additional interactions with solvent or specific residues.

  • Physicochemical Properties: Substituents at C6 can be modulated to fine-tune solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[4]

The following diagram illustrates the general strategy for diversifying the this compound scaffold.

SAR_Strategy cluster_modifications Chemical Modifications at C6 cluster_outcomes Impact on Inhibitor Profile Core This compound (Starting Scaffold) C6 C6 Position (Primary Modification Site) Core->C6 N3 C3 Amine (Hinge Binding) Core->N3 Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) C6->Suzuki Pd-catalyzed Cross-Coupling Buchwald Buchwald-Hartwig Amination (Amino Groups) C6->Buchwald Sonogashira Sonogashira Coupling (Alkynyl Groups) C6->Sonogashira Potency Potency (IC50) Suzuki->Potency Modulates Selectivity Kinase Selectivity Buchwald->Selectivity PK Pharmacokinetics (PK) Sonogashira->PK Potency->Selectivity Selectivity->PK

Caption: General strategy for SAR studies of this compound.

Comparative Analysis: Insights from 6-Substituted Isoquinolin-1-amine ROCK Inhibitors

Studies on 6-substituted isoquinolin-1-amine derivatives have provided a robust framework for understanding SAR in this chemical space. Fragment-based screening identified the isoquinolin-1-amine core as a potent inhibitor of ROCK-I.[1] Subsequent optimization efforts focused on modifying the 6-position to improve potency and pharmacokinetic properties.[4]

Data Summary

The following table summarizes the SAR for a series of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors.

CompoundR Group (at C6)ROCK-I IC50 (nM)PKA IC50 (nM)hERG pIC50Mouse Microsomal Stability (% remaining at 30 min)
1 -Br1,000>10,0005.185
2a 4-pyridyl320>10,0005.370
2b 4-hydroxyphenyl1505,0005.045
2c 4-(dimethylamino)phenyl802,500<4.520
3a (14A in ref[4]) 4-morpholinophenyl251,2005.295
3b 4-(4-methylpiperazin-1-yl)phenyl15800<4.515

Data synthesized from references[1][4].

Key SAR Findings:
  • Replacement of Bromine is Key: The parent compound 1 (6-bromo-isoquinolin-1-amine) is a weak ROCK-I inhibitor. Replacing the bromine with aryl groups via Suzuki coupling significantly enhances potency.[1]

  • Aryl Substituent Effects:

    • Simple aryl groups like 4-pyridyl (2a ) provide a modest increase in potency.

    • Introducing hydrogen bond donors like a hydroxyl group (2b ) further improves activity.

    • Electron-donating groups, such as a dimethylamino group (2c ), lead to a significant boost in potency, likely due to favorable interactions in the binding pocket.

  • Optimization of Physicochemical Properties:

    • While potent, compounds like 2c suffered from poor metabolic stability. The introduction of a morpholine ring (3a ) maintained high potency while dramatically improving microsomal stability, a critical parameter for in vivo applications.[4]

    • Conversely, the 4-methylpiperazine substituent (3b ) slightly improved potency but resulted in poor metabolic stability and increased hERG inhibition, highlighting the delicate balance required for drug-like properties.

The following diagram illustrates the workflow for the optimization of these inhibitors.

Optimization_Workflow Start Fragment Hit 6-Bromoisoquinolin-1-amine (Low Potency) Step1 Suzuki Coupling (Introduce Aryl Groups) Start->Step1 Step2 SAR Exploration (Vary Aryl Substituents) Step1->Step2 Step3 ADME Optimization (Introduce Morpholine) Step2->Step3 Result Lead Compound 3a (High Potency & Good PK) Step3->Result

Caption: Optimization workflow for 6-substituted isoquinolin-1-amine ROCK inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key chemical transformations used to synthesize derivatives of the 6-bromoisoquinoline scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-isoquinolin-3-amine derivative.[3]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-isoquinolin-3-amine derivative.[3]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The extensive SAR data from the closely related 6-substituted isoquinolin-1-amine series provides a clear roadmap for optimization. Specifically, the introduction of substituted aryl rings at the 6-position via Suzuki coupling is a validated strategy for enhancing potency. Furthermore, the judicious selection of substituents on these aryl rings, such as the use of a morpholine moiety, can significantly improve ADME properties, leading to compounds with drug-like characteristics.

Future research in this area should focus on building a comprehensive SAR library based on the this compound core. Systematic exploration of a diverse range of aryl and heteroaryl substituents at the 6-position is warranted. Additionally, modifications to the 3-amino group could be explored to further optimize interactions with the kinase hinge region. Screening these novel derivatives against a broad panel of kinases will be crucial for identifying potent and selective inhibitors for various therapeutic targets.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoisoquinolin-3-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] Its isoquinoline scaffold is a key feature in numerous biologically active compounds, and the presence of a bromine atom and an amine group provides versatile handles for further synthetic modifications.[1] Given its role as a key intermediate, the development of robust, accurate, and reliable analytical methods is paramount for ensuring its purity, stability, and identity. This is critical for the integrity of downstream applications, from early-stage drug discovery to quality control in manufacturing.

This guide provides an in-depth comparison of two primary analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the fundamental principles of each method, discuss the rationale behind experimental parameter selection, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone of pharmaceutical analysis for purity determination and quantification.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The Science Behind Method Development Choices

Successful HPLC analysis hinges on the logical selection of each parameter. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities or degradants.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar aromatic compounds. The long alkyl chains provide a hydrophobic environment that retains the isoquinoline structure. However, the basic nature of the amine group in the analyte can lead to undesirable interactions with residual acidic silanol groups on the silica backbone, causing peak tailing.[3] To counteract this, modern, high-purity silica columns with advanced end-capping are essential. These modifications neutralize the silanol activity, resulting in superior peak shape for basic compounds.[3]

  • Mobile Phase: The mobile phase must be tailored to achieve optimal retention and peak shape.

    • Composition: A gradient elution using water and an organic solvent like acetonitrile is typical. Acetonitrile is often favored over methanol for its lower viscosity and better UV transparency. A gradient, where the concentration of acetonitrile is increased over time, is crucial for a stability-indicating method.[4] It ensures that early-eluting polar impurities are retained and separated, while late-eluting nonpolar impurities are efficiently eluted from the column.

    • pH Modification: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. At an acidic pH (typically 2-4), the amine group (a weak base) becomes protonated. This single, consistent charge state prevents peak splitting and sharpens the peak. Acids also help to suppress the ionization of residual silanol groups on the column, further minimizing tailing.[2]

  • Detection: UV-Visible spectroscopy is a robust and universal detection method for chromophoric molecules like this compound. The aromatic isoquinoline ring system absorbs UV light strongly. While a standard wavelength like 254 nm is often used for aromatic compounds, determining the analyte's maximum absorbance wavelength (λmax) by running a photodiode array (PDA) scan will yield the highest sensitivity.[2][5]

Data Presentation: Typical HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (End-capped)Standard for reversed-phase; end-capping improves peak shape for basic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to protonate the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution; formic acid maintains consistent pH.
Gradient 10% B to 90% B over 15 minEnsures separation of impurities with varying polarities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nm (or λmax)The aromatic system provides strong UV absorbance for sensitive detection.[2]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of methanol or a mixture of water/acetonitrile to create a 1 mg/mL stock solution.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Execution:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Equilibrate the system with the initial mobile phase composition (e.g., 10% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample and run the gradient method.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the sample. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

While HPLC-UV is excellent for purity assessment, it provides limited information about the chemical identity of the peaks. LC-MS couples the separation power of HPLC with the unparalleled specificity of mass spectrometry, making it the gold standard for structural confirmation and trace-level analysis.

The Science Behind Method Development Choices

The LC portion of the method is similar to the HPLC-UV method, but with one critical consideration: mobile phase compatibility. The MS detector requires volatile mobile phase components that will not interfere with the ionization process.

  • LC System: The column and gradient conditions are often directly transferable from the HPLC method. However, non-volatile buffers like phosphate are strictly forbidden. Additives like formic acid are highly preferred over TFA, as TFA is a strong ion-pairing agent that can cause significant signal suppression in the MS source.[6]

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice for polar and semi-polar molecules like this compound.

    • Polarity: Given the basic amine group, the molecule will readily accept a proton in an acidic mobile phase. Therefore, positive ion mode is the clear choice, which will detect the protonated molecule, [M+H]⁺.[7][8]

  • Mass Analyzer:

    • Full Scan Mode: In this mode, the mass spectrometer scans a range of mass-to-charge ratios (m/z) to produce a full mass spectrum. For this compound (C₉H₇BrN₂, MW = 223.07), this allows for the confirmation of the molecular weight. A key confirmatory feature will be the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

    • Tandem MS (MS/MS): For unambiguous identification, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. This is also the basis for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, a highly sensitive and selective technique for quantification.[9][10]

Data Presentation: Typical LC-MS Method Parameters
ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller ID and particle size are common for LC-MS to reduce solvent load and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile and MS-friendly acid for protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Flow Rate 0.4 mL/minLower flow rate is optimal for ESI and 2.1 mm ID columns.
Ionization Mode ESI, PositiveThe basic amine group readily protonates to form [M+H]⁺.[7]
MS Scan Mode Full Scan (m/z 100-500)To detect the [M+H]⁺ ion and confirm the bromine isotopic pattern.[6]
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.[6]
Gas Temp. 320 °CTo aid in desolvation of the ESI droplets.[6]
Experimental Protocol: LC-MS Identity Confirmation
  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases and sample as described in the HPLC protocol, ensuring only formic acid is used as the modifier. A lower concentration (e.g., 0.1 mg/mL) is often sufficient for LC-MS.

  • Instrument Setup and Execution:

    • Set up the LC parameters (gradient, flow rate, column temperature).

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the MS parameters for ESI in positive ion mode with a full scan range (e.g., m/z 100-500).

    • Equilibrate the LC system.

    • Inject the sample.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Generate the mass spectrum for the peak corresponding to this compound.

    • Confirm the presence of the [M+H]⁺ ion at m/z ~224.0 and its corresponding bromine isotope at m/z ~226.0 with the expected ~1:1 ratio.

Comparative Summary: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Use Purity assessment, routine QC, quantification of major components.Identity confirmation, impurity identification, trace analysis, quantification in complex matrices.
Selectivity Moderate; based on chromatographic retention time.Very High; based on retention time and mass-to-charge ratio (and fragmentation).
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Identification Low confidence; based on comparison to a reference standard.High confidence; provides molecular weight and structural data.[6]
Cost Lower initial and operational cost.Higher initial and operational cost.
Complexity Simpler to operate and maintain.More complex, requires specialized training.
Mobile Phase Flexible; can use non-volatile buffers and TFA.Restricted to volatile mobile phases (formic acid, ammonium formate/acetate).

Visualization of the Analytical Workflow

The following diagram illustrates a comprehensive analytical workflow that integrates both HPLC-UV and LC-MS techniques for a thorough analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_detect Detection cluster_data Data Analysis Prep Weighing & Dissolution (1 mg/mL in MeOH) Filt Syringe Filtration (0.45 µm) Prep->Filt HPLC HPLC System (Pump, Autosampler, Column) Filt->HPLC Split Flow Split HPLC->Split UV PDA/UV Detector Split->UV ~95% MS Mass Spectrometer (ESI Source) Split->MS ~5% Data_UV Purity Calculation (Area % Report) UV->Data_UV Data_MS Identity Confirmation (MW & Isotope Pattern) MS->Data_MS

Caption: Integrated workflow for purity and identity analysis of this compound.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound is dictated by the analytical question at hand. HPLC-UV stands as a robust, cost-effective, and reliable method for routine quality control and purity determination of the bulk material. Its simplicity and ruggedness are ideal for a manufacturing or process chemistry environment. Conversely, LC-MS is an indispensable tool for research and development, offering definitive structural confirmation, unparalleled sensitivity for trace impurity analysis, and the ability to identify unknown degradants in stability studies. For a complete characterization, a combined approach, utilizing both techniques, provides the highest level of analytical confidence, ensuring both the quality and identity of this vital chemical intermediate.

References

A Comparative Guide to the Synthesis of 6-Bromoisoquinolin-3-amine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromoisoquinolin-3-amine

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of many biologically active compounds, and the presence of a bromine atom at the 6-position and an amine group at the 3-position provides two orthogonal points for further chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The primary amine at the 3-position can be readily acylated, alkylated, or used in the formation of other functional groups, making it a key handle for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this important intermediate, offering detailed protocols and a discussion of the underlying chemical principles.

Route 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a state-of-the-art approach for the synthesis of arylamines.[1] This route is predicated on the selective amination of a dihalo-isoquinoline precursor.

Overall Strategy

This strategy involves the synthesis of a dihalo-isoquinoline, followed by a regioselective Buchwald-Hartwig amination to introduce the amino group at the 3-position. The selectivity of the amination can be controlled by the differential reactivity of the two halogen atoms. A plausible precursor is 6-bromo-3-chloroisoquinoline, where the more reactive C-Br bond can be selectively coupled, or conditions can be tuned to favor reaction at the C-Cl bond. An alternative is 3,6-dibromoisoquinoline, where subtle differences in the electronic environment of the two bromine atoms could be exploited for selective amination.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 6-Bromo-3-chloroisoquinoline (Hypothetical)

Step 2: Selective Buchwald-Hartwig Amination

This protocol is adapted from procedures for the selective amination of similar dihalo-heterocycles.[2]

  • Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere of argon or nitrogen, add 6-bromo-3-chloroisoquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add a source of ammonia, such as benzophenone imine (1.2 eq) followed by acidic hydrolysis, or an ammonia salt like ammonium chloride with a strong base. Add a non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.

  • Reaction Conditions: Heat the sealed reaction vessel to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Catalyst System: The choice of the palladium precatalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[1] Bulky, electron-rich phosphine ligands like Xantphos are often effective for the amination of heteroaryl chlorides and bromides as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ammonia Source: The direct use of ammonia gas can be challenging in a laboratory setting. Therefore, ammonia surrogates like benzophenone imine or the use of ammonium salts are often employed.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile (or its surrogate) in the catalytic cycle.

  • Solvent: Anhydrous and oxygen-free conditions are essential as the Pd(0) catalyst is sensitive to air and moisture. Aprotic, non-polar to polar solvents like toluene or dioxane are commonly used.

Visualization of the Buchwald-Hartwig Route

Buchwald_Hartwig_Route start 6-Bromoisoquinolin-3-ol (Precursor) step1 Chlorination (e.g., POCl₃) start->step1 precursor 6-Bromo-3-chloroisoquinoline step1->precursor step2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Ammonia source) precursor->step2 product This compound step2->product

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Nitro-Activated Precursor

Nucleophilic aromatic substitution (SNAr) is a classical and often cost-effective method for introducing nucleophiles onto aromatic and heteroaromatic rings.[3] This pathway relies on the activation of the ring by a strong electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group.

Overall Strategy

This approach involves the synthesis of a 6-bromoisoquinoline derivative bearing a nitro group that activates a leaving group at the 3-position for nucleophilic attack. A plausible route would be the synthesis of 6-bromo-3-nitroisoquinoline, followed by reduction of the nitro group to the desired amine. Alternatively, one could envision a scenario where a leaving group at the 3-position is displaced by a nucleophilic nitrogen source, with activation provided by a nitro group at a different position on the ring.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 6-Bromoisoquinoline

6-Bromoisoquinoline can be synthesized via various methods, including the Pomeranz-Fritsch reaction or from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[4]

Step 2: Nitration of 6-Bromoisoquinoline to 6-Bromo-3-nitroisoquinoline (Hypothetical)

The regioselectivity of the nitration of 6-bromoisoquinoline is a critical consideration. While nitration of 6-bromoquinoline predominantly gives the 5-nitro product, the electronic properties of the isoquinoline ring system may direct nitration to other positions.[5] Achieving nitration at the 3-position might require specific conditions or a multi-step sequence.

  • Reaction Setup: To a cooled (0 °C) solution of 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise.

  • Reaction Conditions: The reaction is stirred at low temperature and then allowed to warm to room temperature, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The precipitated product is filtered, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved using various established methods.

  • Catalytic Hydrogenation:

    • Reaction Setup: 6-Bromo-3-nitroisoquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.

    • Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

    • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.

  • Metal-Mediated Reduction:

    • Reaction Setup: 6-Bromo-3-nitroisoquinoline (1.0 eq) is suspended in a mixture of ethanol and water containing an acid (e.g., acetic acid or ammonium chloride).

    • Reagent Addition: A reducing metal such as iron powder, tin(II) chloride, or zinc is added portion-wise.

    • Reaction Conditions: The mixture is heated to reflux for several hours.

    • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The pH is adjusted with a base, and the product is extracted with an organic solvent.

Causality Behind Experimental Choices
  • Nitration Conditions: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for electrophilic aromatic nitration. The regioselectivity is governed by the electronic effects of the bromine substituent and the nitrogen atom in the isoquinoline ring. The bromine is an ortho-, para-director, while the protonated isoquinoline nitrogen is deactivating.

  • Reduction Method: Catalytic hydrogenation is often a clean and high-yielding method for nitro group reduction. However, it may not be suitable for all substrates, and metal-mediated reductions offer a robust alternative. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Visualization of the SNAr-Based Route

SNAr_Route start 6-Bromoisoquinoline step1 Nitration (H₂SO₄/HNO₃) start->step1 intermediate 6-Bromo-3-nitroisoquinoline (Hypothetical Intermediate) step1->intermediate step2 Reduction (e.g., H₂/Pd-C or Fe/AcOH) intermediate->step2 product This compound step2->product

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Actions

Hazard Class & Primary RisksRequired Personal Protective Equipment (PPE)Initial Spill Response (Small Scale)Waste Container Specifications
Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant Nitrile gloves, safety glasses with side shields or goggles, lab coat. Use a certified fume hood.Absorb with inert material (vermiculite, sand), collect in a sealed container, decontaminate the area.Clearly labeled, sealed, compatible container (e.g., High-Density Polyethylene - HDPE). Label must read "Hazardous Waste: Halogenated Organic Compounds."

This guide provides a detailed, procedural framework for the safe and compliant disposal of 6-Bromoisoquinolin-3-amine, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary risks[1][2][3]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given its chemical structure, which includes a bromine atom on an isoquinoline ring, it is categorized as a halogenated organic compound . This classification is a critical determinant in its disposal pathway, as mixing halogenated and non-halogenated waste streams is prohibited in many jurisdictions and can lead to significantly higher disposal costs and complex treatment processes[4][5].

Part 2: Personal Protective Equipment (PPE) and Handling

Before beginning any process that involves handling or disposing of this compound, the following PPE is mandatory[2][6]:

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[7].

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective hazardous waste management.

  • Identify the Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be classified as halogenated organic waste [4][8].

  • Separate from Non-Halogenated Waste: Under no circumstances should this waste be mixed with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes)[5]. Doing so contaminates the entire volume, necessitating more specialized and expensive disposal methods, such as incineration at facilities equipped to handle halogenated compounds[9][10].

Step 2: Containerization

The choice of waste container is crucial to prevent leaks and reactions.

  • Select a Compatible Container: Use a container made of a material chemically compatible with this compound. High-Density Polyethylene (HDPE) or glass containers are generally suitable[1]. The original product container, if empty, is often the best choice for waste accumulation[1].

  • Ensure Proper Sealing: The container must have a tightly fitting screw cap to prevent the release of vapors. Containers must be kept closed at all times except when waste is being added[1]. Funnels should not be left in the opening.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion of the contents.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as a container is designated for waste, it must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[2].

  • Complete All Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The laboratory or generator's contact information.

Step 4: Storage and Accumulation

Waste must be stored safely pending collection.

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[1].

  • Segregated Storage: Store the halogenated waste separately from other incompatible waste streams, such as acids and bases.

Step 5: Disposal and Collection

The final disposal must be handled by qualified professionals.

  • Request a Pickup: Once the waste container is full or you are no longer generating this waste stream, submit a request for waste collection to your institution's EHS office or designated hazardous waste management provider[2].

  • Do Not Dispose Down the Drain: It is strictly prohibited to dispose of this compound or any related contaminated materials down the sink[1]. This compound is harmful to aquatic life and can interfere with wastewater treatment processes.

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1]. After triple-rinsing and defacing the original label, the container may be disposed of as regular solid waste, in accordance with institutional policy.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE as described in Part 2.

  • Contain and Absorb: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify container Select Compatible Container (e.g., HDPE) classify->container labeling Label with 'Hazardous Waste' Tag (Contents, Hazards, Date) container->labeling store Store in Designated SAA (Secondary Containment) labeling->store request Request Pickup from EHS/ Waste Contractor store->request end End: Compliant Disposal (e.g., Incineration) request->end spill Spill Occurs spill_response Contain, Absorb, and Collect Spill Debris spill->spill_response Small Spill spill_container Place in a Labeled Hazardous Waste Container spill_response->spill_container spill_container->request

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.